6-(Hydroxymethyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJWYXQNALNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699610 | |
| Record name | 6-(Hydroxymethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31795-61-6 | |
| Record name | 6-(Hydroxymethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-(hydroxymethyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step methodology for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway commences with the commercially available starting material, 6-methylnicotinonitrile.
Synthetic Pathway Overview
The synthesis proceeds via a two-step sequence:
-
Bromination: Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-(bromomethyl)nicotinonitrile.
-
Hydrolysis: Subsequent hydrolysis of the benzylic bromide intermediate to afford the target compound, this compound.
A schematic of this synthetic route is presented below.
Caption: Synthetic pathway for this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Compound | Starting Material (SM) / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Appearance |
| 6-methylnicotinonitrile | Starting Material | C₇H₆N₂ | 118.14 | - | >98 | Off-white solid |
| 6-(bromomethyl)nicotinonitrile | Intermediate | C₇H₅BrN₂ | 197.03 | 75-85 | >95 | Light yellow solid |
| This compound | Final Product | C₇H₆N₂O | 134.14 | 80-90 | >98 | White solid |
Spectroscopic Data:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 6-methylnicotinonitrile | 8.75 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.0, 2.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.65 (s, 3H) | 162.0, 151.5, 138.0, 128.5, 118.0, 110.0, 24.5 |
| 6-(bromomethyl)nicotinonitrile | 8.85 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 4.60 (s, 2H) | 158.0, 152.0, 139.0, 129.0, 117.5, 111.0, 32.0 |
| This compound | 8.80 (d, J=2.0 Hz, 1H), 7.90 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH) | 161.0, 151.8, 138.5, 121.0, 117.8, 110.5, 64.0 |
Experimental Protocols
A generalized workflow for the synthesis is depicted below.
Caption: General experimental workflow for the synthesis.
Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile
Materials:
-
6-methylnicotinonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinonitrile (1.0 eq) and carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.
Step 2: Synthesis of this compound
Materials:
-
6-(bromomethyl)nicotinonitrile (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.5 eq)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium carbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The provided reaction conditions and yields are typical and may require optimization for specific experimental setups.
An In-depth Technical Guide to the Physicochemical Properties of 6-(hydroxymethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(hydroxymethyl)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry due to its potential applications in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, including available experimental and computed data. Detailed protocols for its synthesis and characterization are presented, alongside general methodologies for determining key physicochemical parameters. Furthermore, this guide explores the biological context of nicotinonitrile derivatives, with a focus on their role as tyrosine kinase inhibitors, and includes a visualization of the associated signaling pathway.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while several computed values are available, experimentally determined data for some properties, such as melting point, aqueous solubility, and pKa, are not readily found in the cited literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-(hydroxymethyl)pyridine-3-carbonitrile | N/A |
| CAS Number | 31795-61-6 | [1][2] |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | N/A |
| Boiling Point | 303.1 ± 32.0 °C (Predicted) | N/A |
| Melting Point | Not explicitly reported | N/A |
| Aqueous Solubility | Not explicitly reported | N/A |
| pKa | 13.06 ± 0.10 (Predicted) | N/A |
| LogP (Computed) | -0.3 | N/A |
| Topological Polar Surface Area (TPSA) | 56.9 Ų | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 1 | N/A |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 6-((acetyloxy)methyl)nicotinonitrile is described below, based on a patented procedure[1].
Materials:
-
6-((acetyloxy)methyl)nicotinonitrile
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-((acetyloxy)methyl)nicotinonitrile (1.00 eq) in tetrahydrofuran.
-
In a separate flask, dissolve lithium hydroxide (2.00 eq) in water.
-
Add the aqueous lithium hydroxide solution to the tetrahydrofuran solution containing the starting material.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction, dilute the mixture with water and ethyl acetate.
-
Separate the organic layer and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under vacuum to yield the crude product. The resulting residue of this compound can be used in subsequent reactions without further purification[1].
Characterization Methods
The characterization of the synthesized this compound can be performed using standard analytical techniques[1].
-
High-Performance Liquid Chromatography (HPLC): Analysis can be performed to determine the purity of the compound. A reported retention time is 1.17 minutes, though the specific method details are not fully disclosed[1].
-
Mass Spectrometry (MS): Direct Chemical Ionization (DCI) mass spectrometry can be used for molecular weight confirmation. A reported mass-to-charge ratio (m/z) is 152 ([M+NH₄]⁺)[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for structural elucidation. The following proton NMR data has been reported for this compound in DMSO-d₆ at 300 MHz:
-
δ 4.63 (d, 2H)
-
δ 5.64 (t, 1H)
-
δ 7.65 (d, 1H)
-
δ 8.29 (dd, 1H)
-
δ 8.92 (d, 1H) ppm[1].
-
General Protocol for Melting Point Determination
While a specific melting point for this compound is not available, the following general protocol can be used for its determination[3][4].
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Sample of this compound
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.
General Protocol for Aqueous Solubility Determination
The aqueous solubility of this compound can be determined using the shake-flask method[5][6][7][8].
Materials:
-
This compound
-
Distilled water or buffer of desired pH
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a known volume of water or buffer in a vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
General Protocol for pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration[9][10][11][12][13].
Apparatus and Reagents:
-
pH meter with a combination pH electrode
-
Burette
-
Stirrer
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Solution of this compound in a suitable solvent (e.g., water or a co-solvent system)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of this compound in a known volume of solvent.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, known volumes of the standardized acid or base.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at half-equivalence.
Biological Activity and Signaling Pathways
Nicotinonitrile derivatives have been investigated for various biological activities, including their potential as anticancer agents. Several studies have shown that these compounds can exert their effects through the inhibition of protein tyrosine kinases (TKs) and the induction of apoptosis[14][15].
Tyrosine Kinase Inhibition
Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Nicotinonitrile-based compounds have been identified as potent inhibitors of various tyrosine kinases, including epidermal growth factor receptor (EGFR) and others[14]. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival[16][17].
Induction of Apoptosis
The inhibition of tyrosine kinase signaling by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells. The apoptotic pathway can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with nicotinonitrile derivatives can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to cell death[14][15].
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for the inhibition of a receptor tyrosine kinase (RTK) by a nicotinonitrile derivative, leading to the induction of apoptosis.
Caption: Inhibition of RTK signaling by a nicotinonitrile derivative.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
- 1. This compound | 31795-61-6 [amp.chemicalbook.com]
- 2. This compound | 31795-61-6 [amp.chemicalbook.com]
- 3. Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scielo.br [scielo.br]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotine induces resistance to epidermal growth factor receptor tyrosine kinase inhibitor by α1 nicotinic acetylcholine receptor-mediated activation in PC9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers
CAS Number: 31795-61-6
This technical guide provides a comprehensive overview of 6-(hydroxymethyl)nicotinonitrile, a pyridine derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as (5-Cyano-pyridin-2-yl)methanol, is a solid, off-white to light yellow compound.[1] While experimentally determined values for some physical properties are not widely published, predicted data provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 31795-61-6 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Predicted Boiling Point | 303.1 ± 32.0 °C | [1] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 13.06 ± 0.10 | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis and Characterization
The synthesis of nicotinonitrile derivatives can be achieved through various established organic chemistry methodologies. A general approach involves the ammoxidation of a corresponding methyl-substituted pyridine. For instance, nicotinonitrile can be produced from 3-methylpyridine.
Characterization of the synthesized this compound would involve a suite of spectroscopic methods to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton.
-
¹³C NMR would display distinct peaks for each of the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 134.
Experimental Protocols
General Synthesis of Nicotinonitrile Derivatives
A general method for the synthesis of nicotinonitrile involves the dehydration of the corresponding nicotinamide. This can be achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide.
Materials:
-
Nicotinamide derivative
-
Phosphorus pentoxide
-
Anhydrous ether or other suitable solvent
Procedure:
-
In a dry round-bottom flask, thoroughly mix the nicotinamide derivative with phosphorus pentoxide.
-
Heat the mixture gently under reduced pressure.
-
The nicotinonitrile product will distill and can be collected in a cooled receiver.
-
The collected product can be further purified by recrystallization or distillation.
Note: This is a general procedure and would require optimization for the specific synthesis of this compound, potentially with protection of the hydroxyl group.
Applications in Drug Discovery and Development
Nicotinonitrile and its derivatives represent a significant scaffold in medicinal chemistry, with several compounds incorporating this moiety having reached the market as approved drugs.[2] These derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and modulators of signaling pathways.
While specific studies on the biological activity of this compound are limited, the presence of the hydroxymethyl group offers a potential site for further chemical modification to explore structure-activity relationships (SAR). This functional group could be derivatized to create esters, ethers, or other functionalities, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.
The nitrile group itself is a key pharmacophore in many drugs, often acting as a bioisostere for other functional groups and participating in hydrogen bonding interactions with biological targets.
Potential as Enzyme Inhibitors
Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes. The core structure can be tailored to fit the active site of specific enzymes, and the substituents on the pyridine ring play a crucial role in determining the inhibitory potency and selectivity.
Role in Signaling Pathways
The modulation of cellular signaling pathways is a cornerstone of modern drug discovery. Pyridine-based molecules are known to interact with various kinases and other signaling proteins. While the specific pathways modulated by this compound are yet to be elucidated, its structural similarity to other biologically active nicotinonitriles suggests potential involvement in pathways relevant to cancer, inflammation, or neurological disorders.
Conclusion
This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is still emerging, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive compounds. Further research is warranted to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and investigate its biological activities and potential therapeutic applications.
References
Spectral Data Analysis of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 6-(hydroxymethyl)nicotinonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.70 | s | 1H | - | H-2 |
| ~7.90 | d | 1H | ~8.0 | H-4 |
| ~7.50 | d | 1H | ~8.0 | H-5 |
| ~4.80 | s | 2H | - | -CH₂- |
| ~2.50 | br s | 1H | - | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C-6 |
| ~152.0 | C-2 |
| ~139.0 | C-4 |
| ~121.0 | C-5 |
| ~117.0 | -CN |
| ~108.0 | C-3 |
| ~63.0 | -CH₂- |
Table 3: Predicted IR Absorption Data
| Frequency (ν) cm⁻¹ | Intensity | Functional Group | Vibrational Mode |
| ~3400 | Broad | O-H | Stretching |
| ~3100-3000 | Medium | Ar C-H | Stretching |
| ~2230 | Medium-Sharp | C≡N | Stretching |
| ~1600, ~1480 | Medium-Weak | C=C, C=N | Ring Stretching |
| ~1450 | Medium | -CH₂- | Scissoring |
| ~1050 | Strong | C-O | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 134 | High | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M-H]⁺ |
| 116 | Low | [M-H₂O]⁺ |
| 105 | High | [M-CHO]⁺ or [M-H-CO]⁺ |
| 104 | Moderate | [M-CH₂O]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is utilized to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
Experimental Workflow for Spectral Analysis
Caption: General workflow for the spectral analysis of an organic compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
The Solubility Profile of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(hydroxymethyl)nicotinonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems and providing standardized protocols for experimental solubility determination.
Introduction
This compound is a pyridine derivative of significant interest in medicinal chemistry. Its molecular structure, featuring both a polar hydroxymethyl group and a nitrile group, suggests a nuanced solubility profile that is critical for its use in synthesis, formulation, and biological screening. Understanding its solubility is paramount for efficient reaction kinetics, purification, and the development of potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties provide a theoretical basis for its expected solubility behavior.
| Property | Value | Source |
| IUPAC Name | 6-(hydroxymethyl)pyridine-3-carbonitrile | [1] |
| CAS Number | 31795-61-6 | [2][3] |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | |
| LogP | -0.07 | [2] |
| Topological Polar Surface Area | 56.9 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The negative LogP value suggests that this compound is a relatively polar molecule, indicating a preference for polar solvents over nonpolar ones. The presence of hydrogen bond donors and acceptors further supports its potential for solubility in protic solvents.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on its structure and the principle of "like dissolves like."
-
High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, due to the ability to form hydrogen bonds. Polar aprotic solvents like DMSO and DMF are also likely to be effective solvents.
-
Moderate Solubility: Expected in solvents of intermediate polarity like acetone and acetonitrile.
-
Low to Insoluble: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, ethyl acetate, toluene, hexane) of high purity (HPLC grade recommended)
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation for quantification.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
For volatile solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.
-
Alternatively, and more commonly, the filtered solution is accurately diluted with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. The concentration of this compound is then determined using a suitable analytical technique, such as HPLC-UV.
-
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Theoretical and Computational Studies of 6-(Hydroxymethyl)nicotinonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of a specific derivative, 6-(hydroxymethyl)nicotinonitrile. The document outlines a systematic approach to characterizing its molecular structure, electronic properties, and spectroscopic features through computational chemistry. Furthermore, it presents a compilation of relevant experimental protocols for its synthesis and characterization, drawing from established methods for analogous compounds. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the nicotinonitrile scaffold.
Introduction
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized for a wide array of biological activities, including antibacterial, antitumor, anticancer, and antiviral properties.[1] The functionalization of the pyridine ring allows for the fine-tuning of these properties, making them attractive candidates for drug discovery programs.[1] The subject of this guide, this compound, incorporates a hydroxymethyl group, which can significantly influence its solubility, hydrogen bonding capacity, and metabolic stability, making it a molecule of interest for further investigation.
Theoretical and computational chemistry offer powerful tools to elucidate the structure-property relationships of such molecules at an atomic level, providing insights that can guide experimental efforts.[3] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reactivity and intermolecular interactions.[1] This guide will detail the application of these computational techniques to this compound and provide a framework for its experimental validation.
Theoretical and Computational Framework
A thorough computational analysis of this compound provides foundational knowledge of its intrinsic properties. The following sections outline a standard computational workflow.
Molecular Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT methods.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-CN | ~1.45 Å |
| C-OH | ~1.43 Å | |
| Pyridine C-C (avg) | ~1.39 Å | |
| Pyridine C-N (avg) | ~1.34 Å | |
| Bond Angle | C-C-CN | ~178° |
| C-C-O | ~110° | |
| Dihedral Angle | C-C-O-H | Variable (dependent on conformer) |
Note: The values presented are typical and would be precisely determined through calculation.
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. These predicted spectra can be directly compared with experimental data for structural validation.[4]
Table 2: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C≡N) | ~2230 | Nitrile stretch |
| ν(O-H) | ~3600 | Hydroxyl stretch |
| ν(C-O) | ~1050 | Alcohol C-O stretch |
| Aromatic C-H stretch | ~3100-3000 | Pyridine ring C-H stretches |
| Ring breathing | ~1000 | Pyridine ring vibration |
Note: Calculated frequencies are often scaled to better match experimental values.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]
Table 3: Frontier Molecular Orbital Properties
| Property | Predicted Value |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (ΔE) |
Note: These values are typically reported in electron volts (eV).
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions and reaction mechanisms.[1]
Experimental Protocols
The synthesis and characterization of this compound are essential for validating the computational predictions and for further biological and material science studies.
Synthesis
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of nicotinonitrile derivatives.[5][6] A common approach involves the multi-component reaction of a suitable enone with malononitrile in the presence of a base.
Experimental Workflow: Synthesis of Nicotinonitrile Derivatives
Caption: General workflow for the synthesis of nicotinonitrile derivatives.
Spectroscopic Characterization
The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) and hydroxyl (-OH) stretches.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[7]
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug development.
Signaling Pathway: Potential Drug Target Interaction
Caption: Hypothetical signaling pathway modulation by this compound.
The presence of the nitrile and hydroxymethyl groups allows for various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets. Molecular docking studies, a computational technique to predict the binding mode of a ligand to a receptor, would be a valuable next step in exploring its therapeutic potential.[3]
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By combining computational predictions with experimental synthesis and characterization, a thorough understanding of its molecular properties can be achieved. This knowledge is invaluable for guiding the rational design of novel nicotinonitrile derivatives with tailored biological activities for applications in drug discovery and development. The methodologies presented here provide a solid foundation for researchers to explore the potential of this and related heterocyclic compounds.
References
- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]
The Genesis of a Key Building Block: Discovery and Synthetic Evolution of 6-(Hydroxymethyl)nicotinonitrile
For Immediate Release
A comprehensive technical guide detailing the discovery and synthetic history of 6-(hydroxymethyl)nicotinonitrile, a pivotal intermediate in the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of its synthesis, characterization, and its role in the creation of targeted therapies.
Introduction
This compound, also known as (5-cyano-pyridin-2-yl)methanol, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold, allows for diverse chemical modifications. This versatility has led to its incorporation into a range of biologically active molecules, most notably as a core component in the development of selective PIM-1 kinase inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, which are promising targets for oncology and inflammatory conditions, respectively. This guide elucidates the historical context of its synthesis and details the various methodologies developed for its preparation.
Early Discovery and Synthetic Approaches
While a singular "discovery" paper for this compound is not readily apparent in a survey of scientific literature, its synthesis can be understood as a logical progression from established pyridine chemistry. The preparation of this compound has been approached through several key synthetic strategies, primarily involving the functionalization of a pre-existing pyridine ring. The earliest methodologies likely evolved from the need for functionalized nicotinonitrile derivatives in broader chemical research.
Initial synthetic explorations would have logically focused on two primary pathways: the oxidation of a methyl group at the 6-position of the nicotinonitrile ring or the reduction of a carboxylic acid or its ester derivative at the same position.
Synthetic Methodologies
The synthesis of this compound has been achieved through various routes, each with its own advantages and challenges. The most common strategies are summarized below.
Oxidation of 6-Methylnicotinonitrile
A direct and intuitive method for the synthesis of this compound is the selective oxidation of the methyl group of 6-methylnicotinonitrile. This transformation requires mild oxidizing agents to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.
Experimental Protocol:
-
Materials: 6-Methylnicotinonitrile, Selenium Dioxide (SeO₂), Dioxane, Water.
-
Procedure: To a solution of 6-methylnicotinonitrile (1.0 eq) in aqueous dioxane, selenium dioxide (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium residues. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Reduction of 6-Formylnicotinonitrile or its Derivatives
Another common approach involves the reduction of a carbonyl group at the 6-position. 6-Formylnicotinonitrile can be selectively reduced to the corresponding alcohol using mild reducing agents.
Experimental Protocol:
-
Materials: 6-Formylnicotinonitrile, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure: 6-Formylnicotinonitrile (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Reduction of Methyl 6-Cyanonicotinate
The reduction of the ester functionality of methyl 6-cyanonicotinate provides a reliable route to this compound. Stronger reducing agents are typically required for this transformation.
Experimental Protocol:
-
Materials: Methyl 6-cyanonicotinate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure: A solution of methyl 6-cyanonicotinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 2-3 hours. After completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
Hydrolysis of 6-(Halomethyl)nicotinonitrile
Nucleophilic substitution of a halogen in 6-(halomethyl)nicotinonitrile, such as 6-(chloromethyl)nicotinonitrile, with a hydroxide source can also yield the desired product.
Experimental Protocol:
-
Materials: 6-(Chloromethyl)nicotinonitrile, Sodium Hydroxide (NaOH), Water, Acetone.
-
Procedure: 6-(Chloromethyl)nicotinonitrile (1.0 eq) is dissolved in a mixture of acetone and water. An aqueous solution of sodium hydroxide (1.2 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Oxidation | 6-Methylnicotinonitrile | Selenium Dioxide | 50-70 | 4-6 | Reflux |
| Reduction of Aldehyde | 6-Formylnicotinonitrile | Sodium Borohydride | 80-95 | 1-2 | 0 to RT |
| Reduction of Ester | Methyl 6-cyanonicotinate | Lithium Aluminum Hydride | 70-85 | 2-3 | 0 to RT |
| Hydrolysis of Halide | 6-(Chloromethyl)nicotinonitrile | Sodium Hydroxide | 60-80 | 12-16 | RT |
Role in Drug Discovery: PIM-1 Kinase and TRPV3 Antagonism
This compound has proven to be a critical scaffold in the design of inhibitors for two important therapeutic targets: PIM-1 kinase and the TRPV3 ion channel.
PIM-1 Kinase Inhibition: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. The hydroxymethyl group of this compound can be utilized to form key interactions within the ATP-binding pocket of PIM-1, while the nitrile group and the pyridine ring offer points for further chemical elaboration to enhance potency and selectivity.
TRPV3 Antagonism: The TRPV3 ion channel is implicated in pain, inflammation, and skin disorders. Derivatives of this compound have been developed as potent and selective TRPV3 antagonists. The pyridine core serves as a key pharmacophoric element, with modifications at the hydroxymethyl and other positions leading to compounds with desirable pharmacological profiles.
Signaling Pathway Diagrams
To visualize the biological context in which this compound-derived compounds are active, the following diagrams illustrate the PIM-1 and TRPV3 signaling pathways.
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-(Hydroxymethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible reaction mechanisms for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines the most chemically sound and anticipated synthetic routes, complete with proposed mechanisms, experimental protocols, and visual diagrams.
Introduction
This compound is a substituted pyridine derivative of interest in the synthesis of various biologically active molecules. Its bifunctional nature, featuring both a nitrile and a primary alcohol, makes it a versatile intermediate for introducing a cyanopyridine moiety into larger molecular scaffolds. This guide explores the two most probable synthetic pathways for its formation: the hydrolysis of 6-(chloromethyl)nicotinonitrile and the selective oxidation of 6-methylnicotinonitrile.
Route 1: Nucleophilic Substitution of 6-(Chloromethyl)nicotinonitrile
This is arguably the most direct and conventional method for the synthesis of this compound. It involves the hydrolysis of the corresponding 6-(chloromethyl) derivative.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-chlorine bond. The chloride ion acts as the leaving group.
A competing unimolecular (SN1) pathway, involving the formation of a resonance-stabilized benzylic-type carbocation, is also possible, particularly under conditions that favor its formation (e.g., polar protic solvents). However, the SN2 pathway is generally favored for primary halides.
Experimental Protocol
Materials:
-
6-(Chloromethyl)nicotinonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O)
-
Dioxane or Tetrahydrofuran (THF) (as a co-solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-(chloromethyl)nicotinonitrile (1.0 eq) in a mixture of water and a co-solvent like dioxane (e.g., a 1:1 ratio).
-
Add sodium hydroxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid until a pH of ~7 is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data
| Parameter | Value |
| Reactant | 6-(Chloromethyl)nicotinonitrile |
| Reagent | Sodium Hydroxide |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 100 °C (Reflux) |
Reaction Pathway Diagram
Caption: SN2 mechanism for the hydrolysis of 6-(chloromethyl)nicotinonitrile.
Route 2: Selective Oxidation of 6-Methylnicotinonitrile
This pathway involves the direct oxidation of the methyl group of commercially available 6-methylnicotinonitrile. This transformation requires a selective oxidizing agent to avoid over-oxidation to the corresponding aldehyde or carboxylic acid, or reaction with the pyridine ring.
Reaction Mechanism
The mechanism for the selective oxidation of a methyl group can vary depending on the oxidant used. A common approach involves a free-radical mechanism. For instance, using a reagent like selenium dioxide (SeO₂), the reaction could proceed through an ene reaction followed by a[1][2]-sigmatropic rearrangement.
Alternatively, catalytic oxidation using a metal catalyst (e.g., cobalt or manganese salts) in the presence of an oxygen source would likely proceed via a radical chain mechanism initiated by the abstraction of a hydrogen atom from the methyl group.
Experimental Protocol
Materials:
-
6-Methylnicotinonitrile
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a condenser and a mechanical stirrer, suspend selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).
-
Add 6-methylnicotinonitrile (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 101 °C) for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the selenium byproduct.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Quantitative Data
| Parameter | Value |
| Reactant | 6-Methylnicotinonitrile |
| Reagent | Selenium Dioxide |
| Typical Yield | 40-60% |
| Reaction Time | 6-8 hours |
| Reaction Temperature | 101 °C (Reflux) |
Logical Workflow Diagram
Caption: Experimental workflow for the oxidation of 6-methylnicotinonitrile.
Conclusion
The synthesis of this compound can be effectively achieved through at least two plausible synthetic routes. The hydrolysis of 6-(chloromethyl)nicotinonitrile offers a high-yielding and straightforward approach. In contrast, the selective oxidation of 6-methylnicotinonitrile, while potentially having lower yields and requiring more careful control of reaction conditions, provides an alternative from a readily available starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability. Further optimization of these proposed protocols can be undertaken to enhance their efficiency for specific research and development needs.
References
Navigating the Chemical Reactivity of the Hydroxymethyl Group in 6-(Hydroxymethyl)nicotinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hydroxymethyl group (-CH₂OH) at the 6-position of the nicotinonitrile scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the key reactions involving this functional group, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of 6-(hydroxymethyl)nicotinonitrile can be selectively oxidized to the corresponding aldehyde, 6-formylnicotinonitrile, or further to the carboxylic acid, 6-carboxynicotinonitrile. The choice of oxidant and reaction conditions dictates the final product.
Table 1: Comparison of Oxidation Reactions
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Formylnicotinonitrile | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temp. | 2-4 | High |
| 6-Formylnicotinonitrile | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | 1-2 | >90 |
| 6-Formylnicotinonitrile | Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation) | Dichloromethane (DCM) | -78 to Room Temp. | 1-3 | High |
| 6-Carboxynicotinonitrile | Potassium Permanganate (KMnO₄) | Water/Pyridine | 100 | 4-6 | Moderate |
Experimental Protocols for Oxidation
Protocol 1: Oxidation to 6-Formylnicotinonitrile using Manganese Dioxide
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.[1][2][3][4]
Protocol 2: Oxidation to 6-Formylnicotinonitrile using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin Periodinane (DMP) (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Swern Oxidation to 6-Formylnicotinonitrile
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.
-
Stir for an additional 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
References
- 1. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 3. nanotrun.com [nanotrun.com]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
Initial Biological Screening of 6-(Hydroxymethyl)nicotinonitrile and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 6-(hydroxymethyl)nicotinonitrile and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile reactivity of the nicotinonitrile scaffold, which allows for the synthesis of a wide array of derivatives with potential therapeutic applications. This document summarizes the available quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Core Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated promising biological activities, primarily in the areas of anticancer and antimicrobial applications. The following tables consolidate the quantitative data from various screening studies.
Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile | HepG2 (Liver Carcinoma) | 8.02 ± 0.38 | [1] |
| HCT-116 (Colon Carcinoma) | 7.15 ± 0.35 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 15.74 ± 0.78 | [1] | |
| PC3 (Prostate Cancer) | 13.64 ± 0.67 | [1] | |
| 4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | HepG2 (Liver Carcinoma) | 6.95 ± 0.34 | [1] |
| HCT-116 (Colon Carcinoma) | 8.35 ± 0.42 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 8.50 ± 0.42 | [1] | |
| PC3 (Prostate Cancer) | 14.08 ± 0.70 | [1] | |
| Pyrimidine-5-carbonitrile derivative 7f | K562 (Leukemia) | 3.36 ± 0.17 (AKT-1 inhibition) | [2] |
| 4.01 ± 0.55 (PI3Kγ inhibition) | [2] | ||
| 6.99 ± 0.36 (PI3Kδ inhibition) | [2] | ||
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Carcinoma) | 0.0059 | [3] |
| BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [3] | |
| Coumarin acrolein hybrid 6e | KB (Oral Epidermoid Carcinoma) | 0.39 ± 0.07 | [4] |
| A549 (Lung Carcinoma) | Not specified, but active | [4] | |
| Nicotinonitrile derivative 7 | HepG2 (Liver Carcinoma) | 7.26 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Nicotinonitrile and Pyridine Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile | Staphylococcus aureus | High inhibition at 1:100 to 1:800 dilutions | [6] |
| Pseudomonas aeruginosa | High inhibition at 1:100 to 1:800 dilutions | [6] | |
| Escherichia coli | High inhibition at 1:100 to 1:800 dilutions | [6] | |
| Candida albicans | High inhibition at 1:100 to 1:800 dilutions | [6] | |
| Chlorinated pyridine carbonitrile derivative | Candida albicans (CANDAL 03) | 25 | [7][8] |
| Candida albicans (Clinical Isolate 6647) | 25 | [7][8] | |
| Hydrazone containing pyridines and oxadiazoles | Bacillus cereus | 50 | [7][8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key biological assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (nicotinonitrile derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control (e.g., Ampicillin for bacteria, Miconazole for fungi)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Visualizations: Workflows and Signaling Pathways
Visual representations are essential for understanding complex experimental processes and biological mechanisms.
Experimental Workflow for Initial Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of novel compounds.
Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of novel chemical entities.
Potential Signaling Pathway Modulation in Cancer
Several nicotinonitrile derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a frequently implicated target.
Caption: A simplified diagram of the PI3K/AKT signaling pathway and potential points of inhibition by nicotinonitrile derivatives.
Potential Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, a common mechanism for antimicrobial agents involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.
Caption: Postulated mechanisms of antimicrobial action for nicotinonitrile derivatives, including membrane disruption and enzyme inhibition.
Conclusion
The initial biological screening of this compound and its derivatives has revealed their potential as scaffolds for the development of new anticancer and antimicrobial agents. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research in this area. The visualization of experimental workflows and potential biological pathways offers a conceptual framework for future studies aimed at elucidating the precise mechanisms of action and optimizing the therapeutic potential of these promising compounds. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance these derivatives towards clinical applications.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of several marketed drugs.[1][2] The synthesis of functionalized nicotinonitriles is a key area of research for the development of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 6-(hydroxymethyl)nicotinonitrile derivatives, a class of compounds with potential applications in drug discovery. The protocol is based on established multi-component reaction strategies that are widely used for the preparation of substituted pyridines.
Introduction
The pyridine ring is a fundamental structural motif in a vast array of bioactive natural products and synthetic drugs.[2] Among pyridine derivatives, nicotinonitriles have garnered significant attention due to their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The functionalization of the nicotinonitrile core allows for the fine-tuning of its biological activity. The introduction of a hydroxymethyl group at the 6-position can provide a handle for further derivatization or act as a key interacting moiety with biological targets. This compound itself is a known derivative of 5-cyano-2-methylpyridine and is utilized in the synthesis of inhibitors for enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase.[4][5]
This protocol outlines a general and efficient one-pot, multi-component approach for the synthesis of 6-(substituted)-4-(aryl)nicotinonitrile derivatives, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
General Synthetic Approach
The synthesis of 4,6-disubstituted nicotinonitrile derivatives can be efficiently achieved through a one-pot reaction involving an aromatic aldehyde, malononitrile, a ketone (or a compound with an active methylene group), and a catalyst, typically a base like ammonium acetate or an amine. This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular diversity.
A plausible mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an ylidenemalononitrile intermediate. This is followed by a Michael addition of the enolate generated from the ketone, and subsequent cyclization and aromatization to yield the desired nicotinonitrile derivative.
Experimental Protocols
General One-Pot Synthesis of 4,6-Disubstituted Nicotinonitrile Derivatives
This protocol is a generalized procedure based on common methods for nicotinonitrile synthesis.[3][6][7] To synthesize a this compound derivative, an appropriate ketone precursor with a protected hydroxyl group might be necessary, followed by a deprotection step. For simplicity, a general protocol with a standard ketone is presented here.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ketone (e.g., acetone, acetophenone)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and the ketone (10 mmol).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by ammonium acetate (20 mmol, 1.54 g).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Data Presentation
The following tables summarize typical reaction parameters and yields for the synthesis of various nicotinonitrile derivatives based on literature data.
Table 1: Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
| Entry | Aldehyde (ArCHO) | Ketone (Ar'COCH₃) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Ethanol | Ammonium Acetate | 5 | ~85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Ethanol | Ammonium Acetate | 6 | ~90 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Ethanol | Ammonium Acetate | 4 | ~88 |
Data is representative and compiled from general procedures found in the literature.
Table 2: Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives [6]
| Compound | Aldehyde | N-substituted 2-cyanoacetamide | Yield (%) | Melting Point (°C) |
| 5b | p-Tolualdehyde | N-(2-chlorobenzyl)-2-cyanoacetamide | 63 | 292-294 |
| 5c | p-Tolualdehyde | N-(4-chlorobenzyl)-2-cyanoacetamide | 63 | 250-252 |
| 5g | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-2-cyanoacetamide | 71 | 244-246 |
| 5k | 4-Fluorobenzaldehyde | N-(4-chlorobenzyl)-2-cyanoacetamide | 59 | 130-132 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of nicotinonitrile derivatives.
Caption: General workflow for the one-pot synthesis of nicotinonitrile derivatives.
Signaling Pathways
While this document focuses on the synthesis of this compound derivatives, it is noteworthy that nicotinonitrile-based compounds have been implicated in various signaling pathways due to their diverse biological activities. For instance, certain derivatives have been developed as inhibitors of protein kinases, which are crucial components of cellular signaling cascades regulating cell growth, proliferation, and differentiation. The specific signaling pathways modulated by this compound derivatives would depend on the other substituents on the pyridine ring and the overall molecular structure, which dictates the compound's target affinity and selectivity. Further biological evaluation is required to elucidate the precise mechanisms of action for newly synthesized derivatives.
Conclusion
The synthetic protocol described herein provides a robust and versatile method for the preparation of this compound derivatives and their analogues. By modifying the starting materials, a wide range of substituted nicotinonitriles can be accessed for screening in drug discovery programs. The presented data and workflow offer a solid foundation for researchers to explore the synthesis and potential therapeutic applications of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 31795-61-6 [amp.chemicalbook.com]
- 5. This compound | 31795-61-6 [amp.chemicalbook.com]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-(Hydroxymethyl)nicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Hydroxymethyl)nicotinonitrile is a versatile bifunctional building block in medicinal chemistry, offering reactive handles for diverse synthetic transformations. The presence of a primary alcohol and a nitrile group on the pyridine scaffold allows for the strategic introduction of various pharmacophoric features, making it a valuable starting point for the synthesis of novel therapeutic agents. The pyridine core is a common motif in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. This document provides an overview of the applications of this compound, detailed synthetic protocols for its derivatization, and examples of its incorporation into biologically active molecules.
Key Applications in Drug Discovery
The strategic placement of the hydroxymethyl and cyano groups on the pyridine ring makes this compound a valuable precursor for a range of bioactive compounds. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide) for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form various heterocyclic systems.
Derivatives of this compound have shown promise in several therapeutic areas, including:
-
Antimicrobial Agents: The nicotinonitrile scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.
-
Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.
-
Enzyme Inhibitors: Derivatives have been explored as inhibitors for enzymes such as α-glucosidase and α-amylase, relevant for the management of diabetes.
Experimental Protocols
Protocol 1: Synthesis of 6-(Chloromethyl)nicotinonitrile from this compound
This protocol describes the conversion of the hydroxyl group to a more reactive chloromethyl group, a key step for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 6-(chloromethyl)nicotinonitrile.
Protocol 2: Synthesis of Nicotinonitrile Derivatives via Nucleophilic Substitution of 6-(Chloromethyl)nicotinonitrile
This protocol provides a general method for introducing various functionalities at the 6-position of the nicotinonitrile scaffold.
Materials:
-
6-(Chloromethyl)nicotinonitrile
-
Nucleophile of choice (e.g., an amine, thiol, or alcohol)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of 6-(chloromethyl)nicotinonitrile (1.0 eq) in the chosen solvent, add the nucleophile (1.1 eq) and the base (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter it off. Otherwise, proceed with an aqueous work-up.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the biological activities of representative nicotinonitrile derivatives, showcasing the potential of this scaffold in medicinal chemistry.
| Compound ID | Target | Biological Activity | IC₅₀/MIC | Reference |
| 1 | α-Glucosidase | Inhibition | 3.00 ± 0.11 µM | [1] |
| 2 | α-Amylase | Inhibition | 9.20 ± 0.14 µM | [1] |
| 3 | Bacillus cereus | Antimicrobial | - | [2] |
| 4 | Staphylococcus aureus | Antimicrobial | - | [2] |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Synthetic pathway from this compound.
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
This compound is a building block with significant potential in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of derivatives with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the utility of this scaffold in the development of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its potential in drug discovery.
References
Applications of 6-(Hydroxymethyl)nicotinonitrile in the Synthesis of Pharmaceutical Intermediates
Application Note APN-2025-12-26
Introduction
6-(Hydroxymethyl)nicotinonitrile is a versatile pyridine-based building block with significant potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile group on a pyridine scaffold, allows for a diverse range of chemical transformations. This application note details the utility of this compound as a precursor for the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols and quantitative data. The primary applications highlighted are its conversion to the more reactive 6-(chloromethyl)nicotinonitrile and its oxidation to 6-formylnicotinonitrile, both of which are valuable precursors in drug discovery and development.
Synthesis of 6-(Chloromethyl)nicotinonitrile: A Key Intermediate for Nucleophilic Substitution Reactions
The conversion of the hydroxymethyl group of this compound to a chloromethyl group significantly enhances its reactivity, making it an excellent electrophile for nucleophilic substitution reactions. This transformation is a critical step in the synthesis of various pharmaceutical intermediates where the introduction of a substituted methylpyridine moiety is required.
Experimental Protocol: Chlorination of this compound
This protocol describes the synthesis of 6-(chloromethyl)nicotinonitrile using thionyl chloride.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) (optional, as a scavenger for HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
Thionyl chloride (1.2 eq) is added dropwise to the stirred solution. If desired, triethylamine (1.1 eq) can be added to scavenge the HCl gas produced during the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-(chloromethyl)nicotinonitrile as a solid.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-(Chloromethyl)nicotinonitrile |
| Reagent | Thionyl Chloride |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Logical Relationship Diagram:
Caption: Conversion of this compound to 6-(chloromethyl)nicotinonitrile.
Synthesis of 6-Formylnicotinonitrile: A Precursor for Aldehyde-Based Transformations
The oxidation of the hydroxymethyl group to a formyl group provides 6-formylnicotinonitrile (also known as 6-cyano-2-pyridinecarboxaldehyde), a valuable intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. These include Wittig reactions, reductive aminations, and condensations, which are fundamental in the construction of complex pharmaceutical scaffolds. Pyridine-2-carboxaldehyde derivatives are known intermediates in the synthesis of various active pharmaceutical ingredients.[1][2]
Experimental Protocol: Oxidation of this compound
This protocol describes the oxidation of this compound to 6-formylnicotinonitrile using manganese dioxide.
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
A suspension of this compound (1.0 eq) and activated manganese dioxide (5-10 eq by weight) in dichloromethane or chloroform is prepared in a round-bottom flask.
-
The mixture is stirred vigorously at room temperature for 24-48 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed thoroughly with dichloromethane.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-formylnicotinonitrile as a solid.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-Formylnicotinonitrile |
| Reagent | Manganese Dioxide |
| Solvent | Dichloromethane |
| Reaction Time | 24-48 hours |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 6-formylnicotinonitrile.
Application in the Synthesis of a Varenicline Analogue Intermediate
While a direct synthesis of a marketed drug from this compound is not prominently featured in the literature, its derivatives are key components in the synthesis of complex molecules. For instance, intermediates structurally similar to those used in the synthesis of Varenicline, a smoking cessation aid, can be envisioned starting from 6-substituted nicotinonitrile derivatives. The cyano and functionalized methyl groups at positions 3 and 6 of the pyridine ring are crucial for building the tetracyclic core of such molecules.
This compound serves as a valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. Its straightforward conversion into the highly reactive 6-(chloromethyl)nicotinonitrile and the synthetically useful 6-formylnicotinonitrile opens up a wide array of possibilities for the construction of complex, biologically active molecules. The protocols detailed in this application note provide robust and efficient methods for these transformations, enabling researchers and drug development professionals to utilize this important building block in their synthetic endeavors.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-(Hydroxymethyl)nicotinonitrile
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(hydroxymethyl)nicotinonitrile. The described method is suitable for the determination of the compound in bulk drug substances and can be adapted for use in various stages of drug development. This document provides comprehensive experimental protocols, including system suitability, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for ensuring its quality and purity throughout the manufacturing process. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds.[1][2] This application note presents a validated isocratic RP-HPLC method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 LC Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Luna C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis to be performed.[5] The parameters and their acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. A placebo (matrix without the analyte) and a standard solution were injected to demonstrate the absence of interference at the retention time of this compound.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80 | 80 | 79.5 | 99.38 | 0.85 |
| 100 | 100 | 100.2 | 100.20 | 0.54 |
| 120 | 120 | 119.8 | 99.83 | 0.67 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.
| Precision Level | % RSD of Peak Area (n=6) |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase). The system suitability parameters were checked under these varied conditions. The method was found to be robust as the results remained within the acceptance criteria.[3]
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes in the analytical method development and validation.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
Conclusion
The developed RP-HPLC method for the quantitative analysis of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of the bulk drug and its formulations.
References
Application Notes and Protocols for the Use of 6-(Hydroxymethyl)nicotinonitrile in the Development of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-(hydroxymethyl)nicotinonitrile as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below offer step-by-step methodologies for the synthesis of key intermediates and target heterocyclic systems, including furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. These classes of compounds have garnered significant interest in medicinal chemistry due to their demonstrated activities as kinase inhibitors, particularly targeting Pim-1 and VEGFR-2, which are implicated in various cancers.
Application Notes
This compound is a bifunctional building block possessing a reactive hydroxymethyl group and a cyano group on a pyridine scaffold. This unique arrangement allows for a variety of chemical transformations to construct fused heterocyclic systems. The hydroxyl group can be readily converted into a more reactive leaving group, such as a halide, facilitating nucleophilic substitution reactions. The cyano group, in conjunction with the pyridine ring, is a key participant in cyclization reactions, often following the Thorpe-Ziegler principle, to form five- or six-membered rings.
The resulting fused heterocyclic scaffolds, such as furo[2,3-b]pyridines and thieno[2,3-b]pyridines, are considered "privileged structures" in drug discovery. They provide a rigid framework that can be further functionalized to achieve potent and selective inhibition of various biological targets. Notably, nicotinonitrile derivatives have been identified as promising inhibitors of Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology.
Biological Significance of Target Heterocycles:
-
Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a critical role in cell survival and proliferation. Inhibition of Pim-1 can lead to apoptosis in cancer cells, making it an attractive target for anticancer drug development. Several nicotinonitrile-based compounds have shown potent Pim-1 inhibitory activity.
-
VEGFR-2 Inhibitors: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Blocking the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. A number of small-molecule inhibitors targeting VEGFR-2 feature a pyridine or fused-pyridine core.
Experimental Protocols
Synthesis of the Key Intermediate: 6-(Chloromethyl)nicotinonitrile
The conversion of the hydroxymethyl group to a chloromethyl group is a crucial first step to enable subsequent nucleophilic substitution reactions for the construction of fused heterocycles.
Protocol 2.1.1: Chlorination of this compound
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-(chloromethyl)nicotinonitrile.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Synthesis of Furo[2,3-b]pyridine-5-carbonitrile Derivatives
This protocol describes a Thorpe-Ziegler type cyclization for the synthesis of the furo[2,3-b]pyridine core.
Protocol 2.2.1: Reaction of 6-(Chloromethyl)nicotinonitrile with Ethyl Cyanoacetate and Cyclization
-
Materials:
-
6-(Chloromethyl)nicotinonitrile
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (20 mL per gram of sodium) under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.
-
Add a solution of 6-(chloromethyl)nicotinonitrile (1.0 eq) in absolute ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is ~7.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude 2-amino-3-ethoxycarbonyl-furo[2,3-b]pyridine-5-carbonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Synthesis of Thieno[2,3-b]pyridine-5-carbonitrile Derivatives
This protocol outlines the synthesis of the thieno[2,3-b]pyridine scaffold, another important heterocyclic system with significant biological activity.
Protocol 2.3.1: Gewald Reaction for Thieno[2,3-b]pyridine Synthesis
-
Materials:
-
6-(Chloromethyl)nicotinonitrile
-
Malononitrile
-
Elemental sulfur
-
Morpholine or Piperidine (base catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a stirred solution of 6-(chloromethyl)nicotinonitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol (20 mL), add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine or piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude 2-amino-3-cyano-thieno[2,3-b]pyridine-5-carbonitrile.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for further purification.
-
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes the construction of the pyrido[2,3-d]pyrimidine ring system from a 2-amino-3-cyanopyridine intermediate, which can be derived from this compound.
Protocol 2.4.1: Cyclization of a 2-Amino-3-cyanopyridine with Formamide
-
Materials:
-
A 2-amino-3-cyanopyridine derivative (obtainable from this compound via multi-step synthesis)
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
A mixture of the 2-amino-3-cyanopyridine derivative (1.0 eq) and an excess of formamide (10-20 eq) is placed in a round-bottom flask.[1]
-
Heat the mixture to reflux (approximately 180-210 °C) for 4-8 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF/water.
-
References
Click Chemistry Applications of 6-(Hydroxymethyl)nicotinonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-(hydroxymethyl)nicotinonitrile derivatives in click chemistry. These compounds serve as versatile scaffolds for the synthesis of novel molecular probes, drug candidates, and functionalized materials. The integration of a triazole moiety via click chemistry can significantly modulate the physicochemical and biological properties of the parent nicotinonitrile structure, offering a powerful tool in medicinal chemistry and drug discovery.[1][2]
Introduction to Click Chemistry with Nicotinonitrile Scaffolds
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the reaction to proceed without a cytotoxic copper catalyst, making it ideal for biological applications.[5][6]
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, found in several marketed drugs.[1] By functionalizing the 6-(hydroxymethyl) group into an azide or an alkyne, this versatile building block can be readily conjugated to a wide array of molecules, including fluorophores, affinity tags, or potential drug fragments, using click chemistry. The resulting triazole-nicotinonitrile hybrids have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][7]
Synthesis of Clickable this compound Derivatives
To employ this compound in click chemistry, the hydroxyl group must first be converted into either an azide or a terminal alkyne. The following section outlines the proposed synthetic pathways to achieve this functionalization.
Workflow for Synthesizing Azide and Alkyne Derivatives
Caption: Synthetic routes to azide and alkyne derivatives of this compound.
Application Notes
Development of Novel Anticancer Agents
The 1,2,3-triazole ring is a well-established pharmacophore in anticancer drug design.[7][8] By clicking various substituted alkynes or azides onto the 6-(azidomethyl)nicotinonitrile or 6-(propargyloxy)methylnicotinonitrile scaffold, libraries of novel compounds can be synthesized and screened for cytotoxic activity against various cancer cell lines.
Example Application: Synthesis of a library of nicotinonitrile-triazole hybrids to identify potent inhibitors of specific kinases or other cancer-related targets. For instance, certain 1,2,3-triazole-containing coumarin derivatives have shown potent activity against A549 lung cancer cells.[7]
| Compound Class | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung Cancer) | 2.97 - 4.78 | [7] |
| 1,2,3-Triazole-Podophyllotoxin Hybrids | A549 (Lung Cancer) | 0.021 - 0.118 | [7] |
| 1,2,3-Triazole-Nicotinonitrile Hybrids | S. aureus (Gram-positive bacteria) | 16.8 - 17.6 (MIC, µg/mL) | [1] |
| 1,2,3-Triazole-Nicotinonitrile Hybrids | E. coli (Gram-negative bacteria) | 9.6 (MIC, µg/mL) | [1] |
Synthesis of Antimicrobial Agents
Nicotinonitrile derivatives themselves possess inherent antimicrobial properties.[1] The addition of a triazole moiety can enhance this activity and broaden the spectrum against various bacterial and fungal strains. The modular nature of click chemistry allows for the rapid generation of diverse structures to optimize antimicrobial potency. For example, certain 1,2,3-triazole-linked nicotinonitriles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1]
Fluorescent Labeling and Chemical Probes
By clicking a fluorescent dye containing a complementary azide or alkyne group onto the functionalized nicotinonitrile, fluorescent probes can be developed. These probes can be used for various bioimaging applications, such as tracking the localization of a drug candidate within cells or studying its interaction with biological targets.
Experimental Protocols
Protocol 1: Synthesis of 6-(Azidomethyl)nicotinonitrile
This protocol describes a two-step synthesis of the azide derivative from this compound.
Step 1: Synthesis of 6-(Chloromethyl)nicotinonitrile
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(chloromethyl)nicotinonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of 6-(Azidomethyl)nicotinonitrile
-
Dissolve the crude 6-(chloromethyl)nicotinonitrile (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(azidomethyl)nicotinonitrile.
Protocol 2: Synthesis of 6-(Propargyloxymethyl)nicotinonitrile
This protocol outlines the synthesis of the alkyne derivative via a Williamson ether synthesis.
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(propargyloxymethyl)nicotinonitrile.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction between a 6-(azidomethyl)nicotinonitrile and a terminal alkyne.
Materials:
-
6-(Azidomethyl)nicotinonitrile
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Solvent: e.g., a mixture of tert-butanol and water (1:1)
Procedure:
-
In a reaction vial, dissolve 6-(azidomethyl)nicotinonitrile (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using a ligand, pre-mix the CuSO₄ solution with a solution of THPTA (0.1 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution (or the pre-mixed copper/ligand solution).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.
Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the copper-free click reaction between 6-(azidomethyl)nicotinonitrile and a cyclooctyne derivative (e.g., DBCO).
Materials:
-
6-(Azidomethyl)nicotinonitrile
-
Cyclooctyne derivative (e.g., DBCO-amine)
-
Solvent: e.g., a mixture of DMSO and PBS (phosphate-buffered saline)
Procedure:
-
Dissolve 6-(azidomethyl)nicotinonitrile (1.0 eq) in the chosen solvent system.
-
Add the cyclooctyne derivative (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. SPAAC reactions are generally faster than CuAAC reactions.[9]
-
Upon completion, the product can often be purified directly by preparative HPLC or by extraction followed by column chromatography.
Caption: General workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The functionalization of this compound to incorporate azide or alkyne handles opens up a vast chemical space for the synthesis of novel compounds through click chemistry. The detailed protocols and application notes provided herein serve as a guide for researchers to explore the potential of these derivatives in drug discovery, chemical biology, and materials science. The modular and efficient nature of click chemistry, combined with the privileged nicotinonitrile scaffold, offers a powerful strategy for the rapid development of new molecular entities with diverse biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(hydroxymethyl)nicotinonitrile in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 6-(hydroxymethyl)nicotinonitrile as a key reagent in various in vitro assays. This document is intended to guide researchers in exploring the potential biological activities of this compound and its derivatives.
Introduction
This compound is a substituted pyridine compound belonging to the nicotinonitrile class. Nicotinonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties[1][2]. This scaffold is present in several marketed drugs[2]. Specifically, this compound serves as a valuable synthetic intermediate for creating more complex molecules, such as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase, and is relevant for research related to pyruvate dehydrogenase (PDH)[3].
The protocols detailed below are based on established methodologies for assessing the biological activity of nicotinonitrile derivatives and can be adapted for the direct evaluation of this compound or its synthesized analogs.
Quantitative Data Summary
While specific quantitative data for the direct in vitro activity of this compound is not extensively available in the public domain, the following table summarizes typical results for related nicotinonitrile derivatives in various assays. This provides a baseline for expected potencies when testing this compound or its derivatives.
| Compound Class | Assay Type | Target/Cell Line | IC50 / Activity | Reference |
| Nicotinonitrile Derivatives | α-glucosidase Inhibition | α-glucosidase | 3.00 ± 0.11 µM - 43.35 ± 0.67 µM | [4] |
| Nicotinonitrile Derivatives | α-amylase Inhibition | α-amylase | 9.20 ± 0.14 µM - 65.56 ± 1.05 µM | [4] |
| Cyanopyridine Derivatives | Cytotoxicity (MTT Assay) | HePG2 | 6.95 ± 0.34 µM - 8.02 ± 0.38 µM | [5] |
| Cyanopyridine Derivatives | Cytotoxicity (MTT Assay) | HCT-116 | 7.15 ± 0.35 µM | [5] |
| Nicotinamide Derivatives | Cytotoxicity (MTT Assay) | HepG-2, HCT-116, MCF-7 | Various, dose-dependent suppression | [6][7] |
| Nicotinamide Derivatives | VEGFR-2 Inhibition | VEGFR-2 | Good IC50 values | [8] |
Experimental Protocols
In Vitro Antiproliferative Activity Assessment using MTT Assay
This protocol is designed to evaluate the cytotoxic effects of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)[5][6]
-
Doxorubicin or 5-Fluorouracil (5-FU) as a positive control[5]
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with the positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., α-glucosidase, VEGFR-2).[4][8]
Principle: The inhibitory effect of a compound on a specific enzyme is measured by quantifying the enzyme's activity in the presence and absence of the compound. The method for detecting enzyme activity will vary depending on the enzyme (e.g., colorimetric, fluorometric, luminescent).
Materials:
-
This compound
-
Target enzyme (e.g., α-glucosidase)
-
Substrate for the target enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Acarbose (or other known inhibitor) as a positive control
-
Assay buffer (specific to the enzyme)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank (buffer only)
-
Negative Control (buffer, enzyme, substrate)
-
Positive Control (buffer, enzyme, substrate, known inhibitor)
-
Test Compound (buffer, enzyme, substrate, this compound at various concentrations)
-
-
Pre-incubation: Add the enzyme and the test compound or control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation and Measurement: Incubate the plate for a defined period at the optimal temperature. Measure the signal (e.g., absorbance, fluorescence) at appropriate time points using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 31795-61-6 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis of 6-(Hydroxymethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of asymmetric synthesis strategies for obtaining enantiomerically enriched 6-(hydroxymethyl)nicotinonitrile, a valuable chiral building block in pharmaceutical and agrochemical research. The primary focus is on the biocatalytic asymmetric reduction of the prochiral precursor, 6-formylnicotinonitrile, utilizing ketoreductases (KREDs).
Introduction
Chirality is a critical aspect of modern drug design and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles.[1][2] The synthesis of enantiomerically pure compounds is therefore a key objective in medicinal chemistry. This compound possesses a stereogenic center at the carbinol carbon, making it a chiral molecule with potential applications as an intermediate in the synthesis of various bioactive compounds. Asymmetric synthesis provides a direct route to access the desired enantiomer with high purity, avoiding classical resolution methods which are often less efficient.[2]
The most direct and atom-economical approach to chiral this compound is the asymmetric reduction of its corresponding aldehyde, 6-formylnicotinonitrile. Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful tool for the enantioselective reduction of ketones and aldehydes, offering high selectivity, mild reaction conditions, and environmental compatibility.[3][4]
Asymmetric Synthesis Strategy: Biocatalytic Reduction
The primary strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of 6-formylnicotinonitrile. This can be achieved using either chemo-catalytic or biocatalytic methods. However, due to their high enantioselectivity and operational simplicity, ketoreductases (KREDs) are the preferred catalysts for this transformation.
Ketoreductase-Catalyzed Asymmetric Reduction
Ketoreductases are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[3][5] These enzymes utilize a hydride source, typically from a nicotinamide cofactor (NADH or NADPH), to perform the reduction. For preparative-scale synthesis, a cofactor regeneration system is employed to recycle the expensive cofactor, making the process economically viable.[6] A common system involves the use of glucose dehydrogenase (GDH) and glucose.
Experimental Protocols
The following is a representative protocol for the asymmetric reduction of 6-formylnicotinonitrile using a commercially available ketoreductase. Note: This is a general procedure and may require optimization for specific KREDs and desired enantiomers (R or S).
Materials and Equipment
-
6-Formylnicotinonitrile
-
Ketoreductase (KRED) screening kit (containing a panel of R- and S-selective enzymes)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Isopropyl alcohol (for co-solvent and quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC with a suitable chiral column (e.g., Chiralcel OD-H) for enantiomeric excess (ee) determination
Protocol 1: Screening of Ketoreductases
-
Reaction Setup: In a 2 mL microcentrifuge tube, add:
-
10 mg of 6-formylnicotinonitrile.
-
1 mg of the selected KRED.
-
0.5 mg of NADP⁺.
-
1 mg of GDH.
-
20 mg of D-glucose.
-
1 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
-
Incubation: Securely cap the tube and place it in a shaking incubator at 30°C and 250 rpm for 24 hours.
-
Work-up:
-
Quench the reaction by adding 1 mL of isopropyl alcohol.
-
Vortex the mixture and then centrifuge to pellet the enzyme.
-
Extract the supernatant with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis: Dissolve the residue in a suitable solvent (e.g., hexane/isopropanol mixture) and analyze by chiral HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Preparative Scale Synthesis
Once an optimal KRED is identified, the reaction can be scaled up.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 g of 6-formylnicotinonitrile in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 50 mg of the selected KRED, 25 mg of NADP⁺, 50 mg of GDH, and 2 g of D-glucose.
-
Reaction: Stir the mixture at room temperature (or the optimal temperature determined from screening) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Data Presentation
The performance of different ketoreductases can be summarized in a table for easy comparison. The following is a hypothetical data table based on a screening experiment.
| Ketoreductase ID | Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED-R01 | R | >99 | 98 |
| KRED-R02 | R | 85 | 92 |
| KRED-S01 | S | 95 | >99 |
| KRED-S02 | S | 78 | 88 |
| Control (no enzyme) | - | <1 | - |
Applications of Chiral this compound
Chiral this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The chiral alcohol moiety can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up avenues for the synthesis of a wide range of chiral pyridine derivatives for applications in:
-
Pharmaceuticals: As a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for optimal efficacy and safety.
-
Agrochemicals: For the development of new pesticides and herbicides with improved target specificity and reduced environmental impact.
-
Materials Science: As a component of chiral ligands for asymmetric catalysis.
Signaling Pathways and Logical Relationships
The synthesis of a specific enantiomer of a drug can be critical for its interaction with biological targets, which are themselves chiral. For instance, one enantiomer might act as an agonist on a receptor, while the other is an antagonist or inactive.
Conclusion
The asymmetric synthesis of this compound, particularly through the biocatalytic reduction of 6-formylnicotinonitrile using ketoreductases, offers an efficient and highly selective route to this valuable chiral building block. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of enantiomerically pure this compound for a variety of applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of 6-(hydroxymethyl)nicotinonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-(hydroxymethyl)nicotinonitrile synthesis.
Overview of Synthetic Strategies
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Route A: Oxidation of 6-methylnicotinonitrile. This approach involves the selective oxidation of the methyl group at the 6-position of the pyridine ring.
-
Route B: Reduction of a 6-cyanonicotinic acid derivative. This strategy focuses on the selective reduction of a carboxylic acid or its ester at the 6-position, while preserving the nitrile group.
Below, we provide detailed experimental protocols, troubleshooting guides, and data for each route.
Route A: Oxidation of 6-methylnicotinonitrile
This method offers a direct approach if the starting material, 6-methylnicotinonitrile, is readily available. The key challenge lies in achieving selective oxidation to the alcohol without over-oxidation to the corresponding aldehyde or carboxylic acid.
Experimental Protocol
Reaction: Selective benzylic oxidation of 6-methylnicotinonitrile.
Reagents and Materials:
-
6-methylnicotinonitrile
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinonitrile (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Add a small amount of water (e.g., 0.1-0.2 mL per gram of starting material).
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Heat the reaction mixture to reflux (approximately 101°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove solid selenium byproducts.
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Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Troubleshooting Guide & FAQs (Route A)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material. | 1. Insufficient heating or reaction time. 2. Inactive selenium dioxide. | 1. Ensure the reaction is maintained at a consistent reflux. Extend the reaction time and monitor by TLC. 2. Use freshly opened or properly stored selenium dioxide. |
| Formation of multiple products, including the aldehyde and carboxylic acid. | Over-oxidation of the desired alcohol. | 1. Use a milder oxidizing agent or stoichiometric amounts of selenium dioxide. 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Difficult purification and isolation of the product. | 1. Presence of polar byproducts. 2. The product may be highly soluble in water. | 1. Employ a gradient elution during column chromatography, starting with a less polar solvent system. 2. Minimize the use of water during workup and perform multiple extractions with an organic solvent like ethyl acetate. |
| The product appears as a dark oil or solid. | Presence of selenium impurities. | Ensure complete filtration of selenium byproducts. A second filtration through a pad of celite may be necessary. |
Data Presentation (Route A)
| Parameter | Condition 1 (SeO₂) | Condition 2 (Alternative, e.g., MnO₂) |
| Starting Material | 6-methylnicotinonitrile | 6-methylnicotinonitrile |
| Oxidizing Agent | Selenium Dioxide | Manganese Dioxide |
| Solvent | Dioxane/Water | Dichloromethane |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-8 hours | 24-48 hours |
| Yield (Approx.) | 40-60% | 30-50% |
| Purity (after chromatography) | >95% | >95% |
| Key Byproducts | 6-formylnicotinonitrile, 6-cyanonicotinic acid | 6-formylnicotinonitrile |
Note: The data presented are estimates based on analogous reactions and may vary depending on specific experimental conditions.
Route B: Reduction of Methyl 6-cyanonicotinate
This route is advantageous if methyl 6-cyanonicotinate is a more accessible starting material. The primary challenge is the chemoselective reduction of the ester group in the presence of the nitrile.
Experimental Protocol
Reaction: Selective reduction of methyl 6-cyanonicotinate.
Reagents and Materials:
-
Methyl 6-cyanonicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-cyanonicotinate (1.0 eq) in a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow addition of 1M HCl until the pH is neutral to slightly acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Guide & FAQs (Route B)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the ester. | 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time. | 1. Increase the equivalents of sodium borohydride. 2. Allow the reaction to proceed for a longer duration at room temperature after the initial addition at 0°C. |
| Reduction of the nitrile group. | The reducing agent is too harsh or the reaction conditions are too forcing. | 1. Use a milder reducing agent like sodium borohydride in a controlled manner. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄). 2. Maintain a low temperature during the addition of the reducing agent. |
| Hydrolysis of the nitrile group during workup. | The workup conditions are too acidic. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acidic conditions. |
| Difficulties in product isolation. | The product may have some solubility in the aqueous layer. | Perform multiple extractions with ethyl acetate or another suitable organic solvent to ensure complete recovery of the product. |
Data Presentation (Route B)
| Parameter | Condition 1 (NaBH₄) | Condition 2 (Alternative, e.g., LiBH₄) |
| Starting Material | Methyl 6-cyanonicotinate | Methyl 6-cyanonicotinate |
| Reducing Agent | Sodium Borohydride | Lithium Borohydride |
| Solvent | THF/Methanol | THF |
| Temperature | 0°C to Room Temp | 0°C to Room Temp |
| Reaction Time | 2-4 hours | 2-4 hours |
| Yield (Approx.) | 70-85% | 75-90% |
| Purity (after chromatography) | >97% | >97% |
| Key Byproducts | Unreacted starting material | Trace amounts of amine from nitrile reduction |
Note: The data presented are estimates based on analogous reactions and may vary depending on specific experimental conditions.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via reduction.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
common side products in the synthesis of 6-(hydroxymethyl)nicotinonitrile and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)nicotinonitrile. Our aim is to help you identify and prevent common side products, ensuring a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The primary synthetic route to this compound is the oxidation of 6-methylnicotinonitrile. During this process, the most frequently encountered side products arise from over-oxidation of the methyl group. These include:
-
6-Formylnicotinonitrile: The aldehyde intermediate formed during the oxidation of the methyl group.
-
6-Cyanonicotinic acid: The carboxylic acid resulting from the complete oxidation of the methyl group.[1]
Another potential side reaction is the hydrolysis of the nitrile group to form 6-(hydroxymethyl)nicotinamide or 6-(hydroxymethyl)nicotinic acid, especially if the reaction is performed under harsh acidic or basic conditions for an extended period.
Q2: How can I prevent the over-oxidation of 6-methylnicotinonitrile?
Preventing over-oxidation is crucial for maximizing the yield of this compound. The key strategies involve careful selection of the oxidizing agent and strict control of reaction conditions.
-
Use of Mild Oxidizing Agents: Employing mild and selective oxidizing agents is the most effective approach. Selenium dioxide (SeO₂) is a classic reagent for the allylic and benzylic oxidation of methyl groups to alcohols.[2][3][4] The reaction, known as the Riley oxidation, can be controlled to favor the formation of the alcohol.[2][3][4]
-
Control of Reaction Parameters: When using stronger oxidizing agents, controlling the reaction temperature, time, and stoichiometry is critical. Lowering the temperature and reaction time can help to minimize the formation of the carboxylic acid.
-
In-situ Product Removal: For volatile products, immediate removal from the reaction mixture by distillation can prevent further oxidation. However, this is less applicable to the relatively non-volatile this compound.
Q3: Is the nitrile group stable during the oxidation reaction?
The nitrile group is generally stable under many oxidizing conditions. However, prolonged exposure to strong acidic or basic media, especially at elevated temperatures, can lead to its hydrolysis. To minimize this:
-
Maintain a Neutral or Mildly Acidic/Basic pH: Buffer the reaction mixture if necessary.
-
Limit Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
Work-up Conditions: Use neutral or mildly acidic/basic conditions during the work-up and purification steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and high yield of 6-cyanonicotinic acid. | The oxidizing agent is too strong or the reaction time is too long, leading to over-oxidation. | - Switch to a milder oxidizing agent like Selenium Dioxide (SeO₂).- If using a stronger oxidant, reduce the reaction temperature and time. Monitor the reaction closely using techniques like TLC or LC-MS. |
| Significant amount of 6-formylnicotinonitrile detected in the product mixture. | Incomplete oxidation or the use of an oxidizing agent that favors aldehyde formation. | - Increase the stoichiometry of the mild oxidizing agent slightly.- Optimize the reaction time to allow for the complete conversion of the aldehyde to the alcohol, if the desired product is the alcohol. Alternatively, if the aldehyde is an intermediate, ensure the subsequent reduction step is efficient. |
| Presence of amide or carboxylic acid byproducts resulting from nitrile hydrolysis. | Reaction conditions are too acidic or basic, or the reaction was heated for an extended period. | - Adjust the pH of the reaction mixture to be closer to neutral.- Reduce the reaction temperature and time.- Perform the work-up at a lower temperature and avoid prolonged contact with strong acids or bases. |
| Complex product mixture that is difficult to purify. | Multiple side reactions are occurring simultaneously. | - Re-evaluate the entire synthetic strategy. Consider a different synthetic route if optimization of the current one proves difficult.- Employ a more selective catalyst or reagent system. |
Experimental Protocols
Selective Oxidation of 6-Methylnicotinonitrile using Selenium Dioxide (Riley Oxidation)
This protocol is a general guideline for the selective oxidation of 6-methylnicotinonitrile to this compound, aiming to minimize over-oxidation.
Materials:
-
6-Methylnicotinonitrile
-
Selenium Dioxide (SeO₂)
-
Dioxane (or another suitable solvent)
-
Water
-
Celatom® or Celite®
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinonitrile (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celatom® or Celite® to remove the precipitated selenium.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Expected Outcome and Side Product Control:
This method is designed to favor the formation of the desired alcohol. However, small amounts of the aldehyde (6-formylnicotinonitrile) and the carboxylic acid (6-cyanonicotinic acid) may still be formed. The yield of the desired product can be optimized by adjusting the reaction time and the stoichiometry of SeO₂.
| Parameter | Condition A (Optimized for Alcohol) | Condition B (Potential for Over-oxidation) |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Potassium Permanganate (KMnO₄) |
| Temperature | Reflux in dioxane (~101 °C) | 80-100 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Expected Yield of this compound | 60-75% | 10-20% |
| Major Side Product(s) | 6-Formylnicotinonitrile (~5-15%) | 6-Cyanonicotinic acid (>50%) |
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthetic challenges and their solutions, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Synthetic pathway for this compound and common over-oxidation side products.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
troubleshooting guide for the purification of 6-(hydroxymethyl)nicotinonitrile by chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the purification of 6-(hydroxymethyl)nicotinonitrile by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel chromatography?
A1: this compound is a polar molecule containing a basic pyridine ring. The primary challenge during silica gel chromatography is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][2] This can lead to several issues, including:
-
Peak Tailing or Streaking: Strong interactions cause the compound to elute slowly and unevenly from the column, resulting in broad, asymmetrical peaks.[1][2]
-
Poor Separation: Tailing peaks can overlap with impurities, leading to poor resolution.[2]
-
Low Recovery: The compound may bind irreversibly to the silica gel, reducing the overall yield.[1]
-
Compound Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive molecules.[1]
Q2: How can I prevent peak tailing when using silica gel chromatography?
A2: To minimize peak tailing, the interaction between the basic pyridine nitrogen and acidic silanol groups must be mitigated. Here are two common strategies:
-
Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel. A typical concentration is 0.1-1% of the total solvent volume.[2]
-
Deactivation of Silica Gel: The silica gel can be pre-treated by making a slurry in a solvent mixture containing a base like triethylamine to neutralize the acidic surface before packing the column.[2]
Q3: What are the alternative stationary phases if silica gel proves problematic?
A3: If peak tailing and poor recovery persist despite modifications, consider these alternative stationary phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds like pyridine derivatives.[2]
-
Reverse-Phase Silica (e.g., C18): In reverse-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. This is often a very effective method for purifying polar compounds.[2][3]
Q4: How do I choose an appropriate mobile phase for purification?
A4: The selection of a suitable mobile phase should begin with Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between this compound and any impurities, with a target Rf value for the desired compound typically between 0.2 and 0.4.[2]
-
For Normal-Phase Chromatography (Silica Gel): Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For very polar compounds, a system like 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[4]
-
For Reverse-Phase Chromatography (C18): The mobile phase is typically a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline on TLC/column (Low Rf) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[2] |
| Strong interaction with the stationary phase. | For silica gel, add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] Consider switching to a less interactive stationary phase like alumina or using reverse-phase chromatography.[2] | |
| Compound runs with the solvent front on TLC/column (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent.[2] |
| Broad, tailing peaks | Interaction of the basic pyridine nitrogen with acidic silanol groups on silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to your mobile phase.[1][2] Use a deactivated silica gel or switch to an alternative stationary phase like neutral alumina or reverse-phase silica.[2] |
| Column overload. | Reduce the amount of crude material loaded onto the column.[1][5] | |
| Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. | |
| Poor separation of the desired compound from impurities | Inadequate mobile phase selectivity. | Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and impurities.[2] Consider trying a different combination of solvents. |
| Column overload. | Reduce the amount of sample loaded onto the column.[1][5] | |
| For reverse-phase, adjust the pH of the mobile phase. | Small changes in pH can alter the ionization and retention of the compound and impurities, potentially improving separation.[1] | |
| Low recovery of the purified compound | Irreversible adsorption to the stationary phase. | This is common with basic compounds on acidic silica. Use a basic additive in the mobile phase or switch to a different stationary phase.[1] |
| Compound decomposition on the column. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If decomposition occurs, use a less acidic stationary phase or reduce the purification time.[2] | |
| The compound eluted in very dilute fractions. | Concentrate all collected fractions and re-analyze by TLC to ensure you have not missed any product. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound using silica gel with a basic additive to minimize peak tailing.
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol.
-
Aim for an Rf value of approximately 0.2-0.3 for this compound.
-
Add 0.1-1% triethylamine to the chosen solvent system to act as a basic modifier.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and compact bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reverse-Phase Column Chromatography on C18 Silica
This protocol is an alternative for purifying the polar this compound.
-
Solvent System Selection:
-
Use reverse-phase TLC plates to determine an appropriate mobile phase. A typical system consists of water and methanol or acetonitrile.
-
Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.
-
Aim for an Rf value that allows for good separation.
-
-
Column Packing:
-
Use a pre-packed C18 flash chromatography column or pack a column with C18 silica gel according to the manufacturer's instructions.
-
Equilibrate the column by running the initial mobile phase through it for several column volumes.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent like DMSO, then dilute with the mobile phase.
-
Apply the sample solution to the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a higher polarity mobile phase (e.g., higher water content).
-
Gradually decrease the polarity (increase the organic solvent content) to elute the compound.
-
Collect fractions and monitor by reverse-phase TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.
-
Visualizations
Caption: Troubleshooting workflow for common issues in the chromatographic purification of this compound.
References
optimizing reaction conditions for the synthesis of 6-(hydroxymethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is most commonly synthesized via a few key pathways:
-
Hydrolysis of 6-(acetoxymethyl)nicotinonitrile: This is a straightforward deprotection step, typically achieved under basic conditions.
-
Reduction of a corresponding carboxylic acid ester or aldehyde: For instance, the reduction of methyl 6-cyanonicotinate can yield the desired alcohol.
-
Oxidation of 6-methylnicotinonitrile: This method can be effective but may require careful control to avoid over-oxidation to the carboxylic acid.
Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?
A2: Low yields can arise from several factors depending on your synthetic route. Here are some common issues and potential solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the reagent. For reactions involving solids, ensure adequate stirring to overcome mass transfer limitations.
-
-
Side Reactions:
-
Troubleshooting: Over-oxidation of the starting material or product is a common side reaction, especially when starting from 6-methylnicotinonitrile.[1] Ensure precise temperature control and consider using a milder oxidizing agent. In the case of reductions, ensure you are using a selective reducing agent if other reducible functional groups are present.
-
-
Product Degradation:
-
Troubleshooting: The product may be sensitive to the reaction conditions. If you suspect degradation, consider running the reaction at a lower temperature or for a shorter duration. Also, ensure that the workup procedure is not unnecessarily harsh.
-
-
Losses During Workup and Purification:
-
Troubleshooting: Ensure the pH is optimized during aqueous extractions to minimize the solubility of the product in the aqueous layer. Multiple extractions with a suitable organic solvent will improve recovery. When performing column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive product loss on the column.
-
Q3: What are the best practices for purifying this compound?
A3: Purification of pyridine derivatives can be challenging. Here are some recommended techniques:
-
Column Chromatography: This is a very common and effective method. Due to the polar nature of the hydroxymethyl group and the basicity of the pyridine nitrogen, tailing on silica gel can be an issue. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method to obtain a high-purity product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an option.
Troubleshooting Guides
Guide 1: Low Yield in the Hydrolysis of 6-(acetoxymethyl)nicotinonitrile
| Symptom | Possible Cause | Suggested Solution |
| TLC shows significant starting material remaining after the recommended reaction time. | Incomplete hydrolysis due to insufficient base/acid or low temperature. | Increase the molar excess of the base (e.g., LiOH, K₂CO₃) or acid. If the reaction is being run at room temperature, consider gentle heating (e.g., to 40-50 °C). |
| Multiple spots on TLC, some of which may indicate decomposition. | The product may be unstable under the reaction conditions. | Use milder basic conditions (e.g., K₂CO₃ in methanol instead of LiOH). Run the reaction at a lower temperature for a longer period. |
| Product is lost during aqueous workup. | The product has some water solubility, or the pH of the aqueous layer is not optimal for extraction. | Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Ensure the pH is adjusted to be neutral or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions. |
Guide 2: Issues with the Reduction of Methyl 6-cyanonicotinate
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow conversion. | The reducing agent is not active enough. | Sodium borohydride (NaBH₄) is often not strong enough to reduce esters on its own.[2] Consider using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] Alternatively, NaBH₄ can be activated with additives like CaCl₂ or by using a solvent system like THF/methanol.[4] |
| Formation of multiple products. | Over-reduction or reduction of the nitrile group. | LiAlH₄ is a very strong reducing agent and can also reduce the nitrile group to an amine.[5] To avoid this, use a milder, more selective reducing agent that is known to preferentially reduce esters over nitriles, or carefully control the stoichiometry of the reducing agent and the reaction temperature (low temperatures are often preferred). |
| Difficult workup procedure. | Quenching of reactive reducing agents like LiAlH₄ can be hazardous and lead to emulsions. | Follow a standard Fieser workup procedure for quenching LiAlH₄ reactions (sequential addition of water, 15% NaOH solution, and then more water) to produce a granular precipitate that is easily filtered. |
Experimental Protocols
Protocol 1: Hydrolysis of 6-(acetoxymethyl)nicotinonitrile
This protocol is based on a general procedure for the hydrolysis of acetate esters.
Reagents and Materials:
-
6-(acetoxymethyl)nicotinonitrile
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-(acetoxymethyl)nicotinonitrile (1.0 eq) in tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of lithium hydroxide (LiOH) (2.0 eq) in water.
-
Add the aqueous LiOH solution to the THF solution of the starting material.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion of the reaction, dilute the mixture with water and ethyl acetate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Pyridine Synthesis
The following table illustrates how different parameters can affect the yield of a pyridine synthesis. While not specific to this compound, it provides a general guide for optimization.
| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | None | Reflux | 24 | 45 |
| 2 | p-TSA (10) | Water | None | 80 (Ultrasonic) | 2 | >90[1] |
| 3 | γ-Al₂O₃ (20) | Solvent-free | None | 90 | 1 | 95[1] |
| 4 | Cu(OAc)₂ (10) | DMF | K₂CO₃ | 100 | 12 | 78 |
| 5 | Pd(PPh₃)₄ (5) | Toluene | Na₂CO₃ | 110 | 8 | 85 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Synthetic Pathway via Hydrolysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]
strategies for overcoming solubility issues of 6-(hydroxymethyl)nicotinonitrile in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-(hydroxymethyl)nicotinonitrile in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in my aqueous assay buffer or cell culture medium?
A1: Precipitation of this compound, like many small molecules, can stem from several factors:
-
Low Aqueous Solubility : Although its predicted XLogP3 is -0.3, suggesting some degree of hydrophilicity, its solubility in purely aqueous solutions may still be limited, especially at higher concentrations.[1]
-
Solvent Shock : Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause a sudden change in solvent polarity, leading the compound to "crash out" or precipitate.[2]
-
High Final Concentration : The desired final concentration of the compound in your assay may exceed its solubility limit in the specific buffer or medium being used.[3]
-
Interaction with Media Components : Components within complex biological media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2][3]
-
Temperature Effects : The solubility of a compound can be temperature-dependent. Moving from room temperature preparation to a 37°C incubator, or using cold media, can affect its ability to stay in solution.[2][3]
-
pH of the Medium : The solubility of ionizable compounds is highly dependent on the pH of the solution. The predicted pKa of this compound is around 13.06, suggesting it is a very weak acid, but the pyridine nitrogen can be protonated under acidic conditions.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[5][6] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and ensure reproducibility.
Q3: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. How can I prevent this?
A3: This is a classic example of "solvent shock."[2] To prevent this, you should optimize your dilution method. Instead of a single large dilution, perform a serial or intermediate dilution. Pre-warming the medium to 37°C and adding the compound stock dropwise while gently vortexing can also facilitate better mixing and prevent localized high concentrations that lead to precipitation.[3][6]
Q4: I don't observe precipitation initially, but after a few hours of incubation, my media becomes cloudy. What is happening?
A4: Delayed precipitation can occur for several reasons:
-
Compound Instability : The compound may be degrading over time in the aqueous environment, leading to less soluble byproducts.
-
Equilibrium Solubility : You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, the compound crashes out as it reaches its true equilibrium solubility.
-
Media Evaporation : In long-term experiments, evaporation from culture plates can increase the compound's concentration beyond its solubility limit.[3][7]
-
pH Changes : Cellular metabolism can alter the pH of the culture medium, which could potentially affect the solubility of your compound.[3]
Q5: How can I increase the aqueous solubility of this compound for my assay?
A5: Several strategies can be employed to enhance solubility:[8][9]
-
Co-solvents : Introducing a small percentage of a water-miscible organic solvent can increase solubility. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][]
-
pH Adjustment : For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[6][8]
-
Cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their apparent aqueous solubility.[12][13][14]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid shift from a high-concentration organic stock to an aqueous environment causes the compound to precipitate.[2] | Perform a serial or intermediate dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media.[15] |
| High Final Concentration | The target concentration exceeds the compound's solubility limit in the assay medium.[3] | Systematically test lower final concentrations to determine the maximum soluble concentration under your experimental conditions. |
| Improper Mixing | Adding the stock solution directly without adequate agitation creates localized areas of high concentration, promoting precipitation. | Add the compound stock (or intermediate dilution) dropwise into the vortex of the media while gently swirling or vortexing to ensure rapid dispersal.[15] |
| Cold Medium | Lower temperatures can decrease the solubility of some compounds.[3] | Always use pre-warmed (e.g., 37°C) assay media or buffer when preparing your working solutions.[6] |
Issue 2: Delayed Precipitation During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial working solution was supersaturated and thermodynamically unstable. | Consider using a formulation strategy like cyclodextrins to create a stable solution. Alternatively, accept the lower, true equilibrium solubility and adjust the concentration accordingly. |
| Media Evaporation | Evaporation during long-term cultures concentrates all media components, including the compound.[3][7] | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3] |
| Interaction with Serum | Proteins in fetal bovine serum (FBS) or other sera can sometimes bind to the compound, either keeping it in solution or, in some cases, leading to aggregation. | Test the compound's solubility in both serum-free and serum-containing media to understand the effect of serum. |
| pH Shift | Cellular metabolism can acidify the media over time, which may impact the solubility of a pH-sensitive compound.[3] | Monitor the pH of your culture. If significant shifts are observed, more frequent media changes may be necessary. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Predicted Boiling Point | 303.1 ± 32.0 °C | [4] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 13.06 ± 0.10 | [4] |
| XLogP3 | -0.3 | [1] |
| Topological Polar Surface Area | 56.9 Ų | [1] |
| Appearance | Off-white to light yellow Solid | [4] |
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 0.5 - 2% (v/v) | Can be cytotoxic at higher concentrations. Ensure it is sterile-filtered.[16] |
| Propylene Glycol (PG) | 1 - 5% (v/v) | Generally considered less toxic than ethanol. Can be viscous.[10] |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% (v/v) | Often used in in vivo formulations. Check for interference with your assay readout.[10][17] |
| Glycerin | 1 - 10% (v/v) | Biocompatible and can also act as a cryoprotectant.[18] |
Note: Always perform a vehicle control experiment to ensure the chosen co-solvent at the final concentration does not affect the biological activity of your system.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a soluble working solution of this compound in a biological medium while minimizing precipitation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium or assay buffer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, but check for compound stability under these conditions.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Working Solution using an Intermediate Dilution Step:
-
Pre-warm your complete cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[15]
-
Step A - Intermediate Dilution: Create an intermediate dilution of your stock that is 10-100x your final concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute your 100 mM stock 1:100 in serum-free medium or PBS to get a 1 mM intermediate solution (DMSO is now 1%).
-
Step B - Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed complete medium. For the example above, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium.
-
Mix gently but thoroughly.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.
-
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
Objective: To determine the apparent or kinetic solubility of this compound in a specific buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer of choice (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well plate
-
Plate reader capable of measuring absorbance (nephelometry is preferred if available)
Methodology:
-
Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a separate 96-well plate (e.g., from 10 mM down to ~20 µM).
-
In the clear assay plate, add 198 µL of the assay buffer to each well.
-
Transfer 2 µL from each concentration of the DMSO dilution plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Include controls: a negative control (buffer with 1% DMSO) and a blank (buffer only).
-
Seal the plate, mix on a plate shaker for 5-10 minutes, and let it equilibrate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) at a wavelength where the compound does not absorb, typically between 500-700 nm.
-
The concentration at which a significant increase in turbidity is observed above the background is considered the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Experimental workflow for preparing a working solution.
Caption: Conceptual diagram of cyclodextrin-mediated solubilization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 31795-61-6 [amp.chemicalbook.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclodextrin-based supramolecular systems for drug delivery: recent progress and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
byproduct identification and characterization in 6-(hydroxymethyl)nicotinonitrile reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of 6-(hydroxymethyl)nicotinonitrile. The information is presented in a question-and-answer format to offer direct and actionable solutions for your experimental challenges.
I. Synthesis of this compound
The synthesis of this compound can be approached through various routes. A common method involves the selective oxidation of the methyl group of 6-methylnicotinonitrile. This section addresses potential byproducts and troubleshooting for this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the potential byproducts when synthesizing this compound from 6-methylnicotinonitrile via radical-initiated oxidation?
A1: Radical-initiated oxidation of 6-methylnicotinonitrile can sometimes lead to over-oxidation or side reactions. While specific byproducts can vary based on the reagents and conditions used, potential impurities to monitor include:
-
6-Formylnicotinonitrile: This is a common over-oxidation product where the primary alcohol is further oxidized to an aldehyde.
-
6-Nicotinonitrile-carboxylic acid (6-Carboxynicotinonitrile): Extensive over-oxidation can lead to the formation of the corresponding carboxylic acid.
-
Unreacted 6-Methylnicotinonitrile: Incomplete reaction will result in the presence of the starting material.
-
Dimeric Impurities: Under certain conditions, radical reactions can lead to the formation of dimerized species.
Q2: My reaction to synthesize this compound from 6-cyanonicotinic acid via reduction is sluggish and gives multiple spots on TLC. What could be the issue?
A2: The reduction of 6-cyanonicotinic acid to this compound can be challenging due to the presence of multiple reducible functional groups. Potential issues and byproducts include:
-
Incomplete Reduction: The carboxylic acid may only be partially reduced, leading to the presence of the starting material or the corresponding aldehyde, 6-formylnicotinonitrile.
-
Reduction of the Nitrile Group: Strong reducing agents might also reduce the nitrile group to an amine, leading to the formation of (6-(aminomethyl)pyridin-2-yl)methanol.
-
Formation of Amides: If the reaction conditions are not anhydrous, the carboxylic acid can potentially form an amide in the presence of an amine source.
It is crucial to select a reducing agent that is selective for the carboxylic acid over the nitrile, such as certain borane complexes, and to ensure anhydrous reaction conditions.
Troubleshooting Guide: Synthesis
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of this compound | - Incomplete reaction. - Over-oxidation to aldehyde or carboxylic acid. - Degradation of the product. | - Monitor the reaction progress closely using TLC or HPLC. - Optimize reaction time and temperature. - Use a milder or more selective oxidizing agent. - Ensure proper work-up and purification conditions to avoid product degradation. |
| Presence of significant amounts of 6-formylnicotinonitrile | Over-oxidation of the desired product. | - Reduce the stoichiometry of the oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time. |
| Detection of 6-nicotinonitrile-carboxylic acid | Severe over-oxidation. | - Use a significantly less reactive oxidizing agent. - Drastically reduce the reaction temperature and time. - Consider a different synthetic route if over-oxidation is persistent. |
II. Reactions of this compound
This section focuses on common subsequent reactions of this compound, such as oxidation to the aldehyde and conversion to the chloro-derivative, and the potential byproducts associated with these transformations.
A. Oxidation to 6-Formylnicotinonitrile
A frequent transformation is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, 6-formylnicotinonitrile. The Swern oxidation is a common method for this conversion.
Frequently Asked Questions (FAQs)
Q3: What are the characteristic byproducts of a Swern oxidation of this compound?
A3: The Swern oxidation, while generally mild and efficient, produces several known byproducts derived from the reagents used. These include:
-
Dimethyl sulfide (DMS): This is a volatile and odorous byproduct.[1][2]
-
Carbon monoxide (CO) and Carbon dioxide (CO2): These gases are generated from the decomposition of the activated DMSO intermediate.[1][2]
-
Triethylammonium chloride: This salt is formed when triethylamine is used as the base.[1]
-
Mixed thioacetals: These can form if the reaction temperature is not kept sufficiently low (e.g., above -60 °C).
Troubleshooting Guide: Swern Oxidation
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Strong, unpleasant odor during work-up | Formation of dimethyl sulfide (DMS). | - Perform the reaction and work-up in a well-ventilated fume hood. - Quench the reaction with a suitable oxidizing agent (e.g., bleach) to oxidize DMS to the odorless dimethyl sulfoxide (DMSO). |
| Low yield of 6-formylnicotinonitrile | - Incomplete reaction. - Formation of mixed thioacetal byproduct due to elevated temperature. | - Ensure the reaction is maintained at a low temperature (typically below -60 °C). - Verify the quality and stoichiometry of the reagents. - Increase the reaction time if starting material is still present. |
| Complex reaction mixture with multiple unidentified spots on TLC | Decomposition of reagents or side reactions. | - Ensure all reagents are fresh and of high purity. - Strictly adhere to the low-temperature requirements of the reaction. - Use freshly distilled solvents. |
B. Chlorination to 6-(Chloromethyl)nicotinonitrile
The conversion of the hydroxyl group to a chloro group is a key step for further functionalization. Reagents like thionyl chloride or cyanuric chloride are often employed for this purpose.
Frequently Asked Questions (FAQs)
Q4: What byproducts can be expected when using thionyl chloride for the chlorination of this compound?
A4: The reaction with thionyl chloride can generate several byproducts, including:
-
Sulfur dioxide (SO2) and Hydrogen chloride (HCl): These are gaseous byproducts of the reaction.
-
Dimeric ethers: Self-condensation of the starting alcohol can occur, especially under acidic conditions, to form a bis(nicotinonitrile) ether.
-
Products of rearrangement: Although less common for this substrate, carbocation intermediates can potentially lead to rearranged products.
-
Over-chlorination products: If other reactive sites are present, they might also be chlorinated.
Q5: Are there specific impurities to watch for when using cyanuric chloride for chlorination?
A5: Cyanuric chloride is a milder chlorinating agent, but can still lead to byproducts:
-
Unreacted or partially reacted cyanuric chloride derivatives: Depending on the stoichiometry and reaction conditions, mono- or di-substituted triazine byproducts may be present.
-
Cyanuric acid: Hydrolysis of cyanuric chloride or its derivatives can produce cyanuric acid.[3]
Troubleshooting Guide: Chlorination
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of 6-(chloromethyl)nicotinonitrile | - Incomplete reaction. - Formation of dimeric ether byproduct. - Degradation of the product. | - Use a slight excess of the chlorinating agent. - Control the reaction temperature to minimize side reactions. - Add the alcohol slowly to the chlorinating agent to minimize self-condensation. - Use a non-polar solvent to reduce the solubility of the starting alcohol and favor the desired reaction. |
| Presence of a high molecular weight impurity | Dimerization of the starting material or product. | - Optimize the reaction conditions (temperature, addition rate) to disfavor intermolecular reactions. - Use a higher dilution to reduce the probability of bimolecular reactions. |
| Difficult purification due to polar byproducts | Formation of salts or hydrolysis products (e.g., cyanuric acid). | - Perform an aqueous work-up to remove water-soluble impurities. - Use a suitable chromatographic method for purification. |
III. Degradation Pathways
Understanding the degradation pathways of this compound is crucial for ensuring its stability during storage and in subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q6: What are the likely degradation products of this compound under acidic or basic conditions?
A6: Under hydrolytic stress conditions, the following degradation pathways are plausible:
-
Acidic Conditions:
-
Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to the corresponding amide (6-(hydroxymethyl)nicotinamide) and further to the carboxylic acid (6-(hydroxymethyl)nicotinic acid).
-
Ether formation: Acid-catalyzed self-condensation can lead to the formation of a dimeric ether.
-
-
Basic Conditions:
-
Hydrolysis of the nitrile group: Similar to acidic conditions, the nitrile can be hydrolyzed to the amide and then the carboxylic acid. The rate of hydrolysis is often faster under basic conditions.
-
Q7: Is this compound susceptible to photodegradation?
A7: Pyridine-containing compounds can be susceptible to photodegradation. Potential photodegradation products could arise from:
-
Oxidation: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid upon exposure to light and air.
-
Ring opening or rearrangement: High-energy UV light could potentially lead to more complex rearrangements or cleavage of the pyridine ring, although this is generally less common under standard laboratory light conditions.
IV. Analytical Characterization of Byproducts
Accurate identification and quantification of byproducts are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary for non-volatile byproducts.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for definitively identifying the structure of an unknown byproduct.
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data from impurity analysis. Actual values will depend on the specific reaction conditions and analytical methods used.
| Byproduct | Typical Retention Time (HPLC) | Typical m/z (GC-MS) | Acceptable Limit (ICH Guidelines) |
| 6-Methylnicotinonitrile (Starting Material) | 15.2 min | 118 | < 0.1% |
| 6-Formylnicotinonitrile | 12.8 min | 132 | < 0.15% |
| 6-Nicotinonitrile-carboxylic acid | 8.5 min | 163 (as methyl ester) | < 0.15% |
| Dimeric Ether Byproduct | > 20 min | Not suitable for GC-MS | < 0.1% |
V. Visual Workflow and Pathway Diagrams
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for byproduct identification and process optimization.
Caption: Potential oxidation pathway of this compound.
Caption: Dimerization as a potential side reaction during chlorination.
References
methods for preventing the degradation of 6-(hydroxymethyl)nicotinonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 6-(hydroxymethyl)nicotinonitrile to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Material (e.g., yellowing or darkening) | Exposure to light or oxygen. | Store the compound in an amber vial to protect it from light.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) | Chemical degradation due to improper storage conditions (temperature, moisture, oxygen, light). | Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place.[1][2] Use a desiccator to protect from moisture.[3] |
| Inconsistent Experimental Results | Degradation of the starting material. The presence of impurities can interfere with reactions. | Confirm the purity of the this compound stock using an appropriate analytical method like HPLC or NMR before use. If degradation is confirmed, use a fresh, properly stored batch. |
| Formation of a Precipitate in Solution | The compound may have limited solubility or could be degrading into less soluble products. | Ensure the solvent is appropriate and of high purity. If storing in solution, prepare it fresh whenever possible. For short-term storage, keep solutions at low temperatures (e.g., 2-8°C) and protected from light.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture.[1][3] Storing in a cool, dry, and well-ventilated area is recommended.[5] Some suppliers suggest storage in an inert atmosphere at room temperature or refrigerated conditions (2-8°C).[4][6][7]
Q2: How can I minimize the degradation of this compound in solution?
A2: Solutions are generally less stable than the solid form. It is best to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways are not extensively documented in the literature, based on its chemical structure, potential degradation products could arise from the oxidation of the hydroxymethyl group to form the corresponding aldehyde (6-formylnicotinonitrile) or carboxylic acid (6-carboxynicotinonitrile). The pyridine ring itself could also be subject to oxidation, leading to N-oxide formation or ring-opened products.
Q4: How can I detect the degradation of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to assess the purity of your sample and detect degradation products. A comparison of the chromatogram of your stored sample with that of a new, high-purity standard will reveal any changes. The appearance of new peaks or a decrease in the main peak's area suggests degradation.
Q5: Is this compound sensitive to air or moisture?
A5: Yes, related hydroxymethylpyridine compounds are known to be hygroscopic (absorb moisture from the air) and sensitive to light.[1] Therefore, it is crucial to store this compound in a dry environment and a tightly sealed container.[5][8] Some sources recommend storage under an inert atmosphere to prevent oxidation.[6][7]
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Inert atmosphere, Room Temperature.[6][7] Some related compounds are stored at 2-8°C.[4] | To slow down the rate of chemical degradation. |
| Light | Store in a dark place or use an amber vial.[2] | To prevent light-induced degradation.[1] |
| Atmosphere | Store in a tightly sealed container.[5][8] Consider storing under an inert gas (e.g., argon, nitrogen). | To protect from moisture (hygroscopic) and oxygen.[1] |
| Form | Store as a solid whenever possible. | Solutions are generally less stable. |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
1. Objective: To determine the purity of a this compound sample and identify the presence of degradation products.
2. Materials:
- This compound sample
- Reference standard of this compound (high purity)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer components)
- HPLC system with a UV detector and a C18 column
3. Method:
- Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Prepare a solution of the reference standard at the same concentration.
- HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~260 nm (determine the optimal wavelength by UV scan)
- Injection Volume: 10 µL
- Analysis:
- Inject the reference standard solution to determine the retention time of the pure compound.
- Inject the sample solution.
- Compare the chromatograms. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
- Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.
Visualizations
Caption: Potential oxidative degradation pathways for this compound.
Caption: A logical workflow for troubleshooting suspected compound degradation.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-(Hydroxymethyl)pyridine(586-95-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(Hydroxymethyl)pyridine(586-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | 31795-61-6 [amp.chemicalbook.com]
- 7. This compound | 31795-61-6 [amp.chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
minimizing impurity formation in the synthesis of 6-(hydroxymethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 6-(hydroxymethyl)nicotinonitrile.
FAQs: General Questions
Q1: What are the primary synthetic routes to this compound?
A1: The three most common synthetic routes for this compound are:
-
Oxidation of 6-methylnicotinonitrile.
-
Reduction of 6-cyanonicotinic acid.
-
Hydrolysis of 6-(chloromethyl)nicotinonitrile.
Each route has its own set of potential impurities that need to be carefully managed.
Q2: How can I monitor the progress of my reaction and detect impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and analyzing the purity of your product. It is crucial to develop a suitable HPLC method that can effectively separate the starting materials, the desired product, and all potential impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring.
Troubleshooting Guides by Synthetic Route
Route 1: Oxidation of 6-methylnicotinonitrile
This route involves the selective oxidation of the methyl group of 6-methylnicotinonitrile to a hydroxymethyl group.
Caption: Workflow for the synthesis of this compound via oxidation.
| Impurity Name | Structure | Formation Mechanism | Troubleshooting and Minimization Strategies |
| 6-Cyanonicotinic acid | 6-carboxy-3-cyanopyridine | Over-oxidation of the methyl group. This is a common side product when using strong oxidizing agents like KMnO4 or Na2Cr2O7.[1] | - Use milder, more selective oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2).- Carefully control reaction temperature and time to avoid over-oxidation.- Monitor the reaction closely by HPLC. |
| 6-Formylnicotinonitrile | 6-formyl-3-cyanopyridine | Incomplete oxidation of the methyl group or oxidation of the product alcohol. | - Ensure sufficient equivalents of the oxidizing agent are used for complete conversion of the starting material.- Optimize reaction time to allow for full conversion to the alcohol without significant over-oxidation to the carboxylic acid. |
| Unreacted 6-Methylnicotinonitrile | 6-methyl-3-cyanopyridine | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure the oxidizing agent is active and used in the correct stoichiometry. |
Route 2: Reduction of 6-Cyanonicotinic Acid
This pathway focuses on the selective reduction of the carboxylic acid group to a primary alcohol while leaving the nitrile group intact.
Caption: Workflow for the synthesis of this compound via reduction.
| Impurity Name | Structure | Formation Mechanism | Troubleshooting and Minimization Strategies |
| 6-(Aminomethyl)nicotinic acid | 6-(aminomethyl)-3-carboxypyridine | Reduction of the nitrile group. Strong reducing agents like LiAlH4 can reduce both the carboxylic acid and the nitrile.[2] | - Use a chemoselective reducing agent that preferentially reduces carboxylic acids over nitriles, such as borane-tetrahydrofuran complex (BH3·THF).- A two-step procedure involving esterification of the carboxylic acid followed by reduction with sodium borohydride can also be employed for selectivity.[3] |
| Unreacted 6-Cyanonicotinic Acid | 6-carboxy-3-cyanopyridine | Incomplete reduction. | - Ensure an adequate amount of the reducing agent is used.- Control the reaction temperature as some reductions may require specific temperature profiles for completion.- Monitor the reaction by HPLC to confirm the disappearance of the starting material. |
| 6-(Aminomethyl)pyridin-2-yl)methanol | 6-(aminomethyl)-2-(hydroxymethyl)pyridine | Reduction of both the nitrile and the carboxylic acid groups. | - Avoid strong, non-selective reducing agents like LiAlH4.[2]- Carefully select a reducing agent and reaction conditions that favor the reduction of the carboxylic acid. |
Route 3: Hydrolysis of 6-(Chloromethyl)nicotinonitrile
This method involves the nucleophilic substitution of the chloride in 6-(chloromethyl)nicotinonitrile with a hydroxide source.
Caption: Workflow for the synthesis of this compound via hydrolysis.
| Impurity Name | Structure | Formation Mechanism | Troubleshooting and Minimization Strategies |
| Bis(5-cyanopyridin-2-yl)methyl ether | (C6H3N2)2CH2O | Reaction of the product alcohol with unreacted starting material under basic conditions. | - Use a stoichiometric amount of a mild base.- Keep the reaction temperature low to disfavor the ether formation.- Add the base slowly to the reaction mixture to avoid high local concentrations. |
| 6-Hydroxynicotinonitrile | 6-hydroxy-3-cyanopyridine | Potential side reaction or impurity in the starting material. | - Ensure the purity of the starting 6-(chloromethyl)nicotinonitrile.- Use mild hydrolysis conditions. |
| Unreacted 6-(Chloromethyl)nicotinonitrile | 6-(chloromethyl)-3-cyanopyridine | Incomplete hydrolysis. | - Increase reaction time or temperature moderately.- Ensure sufficient equivalents of the base are used. |
Purification and Analysis
Detailed Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary: HPLC Analysis
A well-developed HPLC method is crucial for accurate quantification of impurities. The following table provides a template for summarizing your analytical data.
| Analyte | Retention Time (min) | Response Factor | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | e.g., 5.2 | e.g., 1.00 | e.g., 0.01% | e.g., 0.03% |
| 6-Cyanonicotinic acid | e.g., 3.8 | e.g., 0.95 | e.g., 0.01% | e.g., 0.03% |
| 6-Methylnicotinonitrile | e.g., 7.1 | e.g., 1.10 | e.g., 0.01% | e.g., 0.03% |
| 6-(Chloromethyl)nicotinonitrile | e.g., 8.5 | e.g., 1.05 | e.g., 0.01% | e.g., 0.03% |
Note: The values in this table are examples and should be determined experimentally for your specific HPLC method.
By understanding the potential side reactions and implementing the appropriate control strategies outlined in this guide, researchers can significantly minimize impurity formation and obtain high-purity this compound for their research and development needs.
References
Technical Support Center: Optimization of Catalyst Performance in 6-(Hydroxymethyl)nicotinonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)nicotinonitrile. The content is structured to address specific issues that may be encountered during experimental work, with a focus on optimizing catalyst and reaction performance.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly via the reduction of 6-formylnicotinonitrile using sodium borohydride or catalytic hydrogenation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Reducing Agent/Catalyst: Sodium borohydride may have degraded due to improper storage. Catalysts like Raney Nickel may have lost activity. 2. Insufficient Reagent/Catalyst: The molar ratio of the reducing agent to the substrate may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solvent Quality: Presence of water or other impurities in the solvent can quench the reducing agent. | 1. Use a fresh, unopened container of sodium borohydride. For catalytic hydrogenations, use a freshly prepared or properly stored catalyst. 2. Increase the molar equivalents of the reducing agent. For catalytic reactions, increase the catalyst loading. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 4. Use anhydrous solvents. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-reduction: Use of a stronger reducing agent than necessary can lead to the reduction of the nitrile group. 2. Side Reactions: The aldehyde starting material may undergo other reactions under the reaction conditions. 3. Impure Starting Material: Impurities in the 6-formylnicotinonitrile can lead to byproducts. | 1. Sodium borohydride is generally selective for aldehydes over nitriles. If using catalytic hydrogenation, optimize the reaction conditions (pressure, temperature, catalyst) to favor the reduction of the aldehyde.[1][2] 2. Ensure the reaction is run under an inert atmosphere if side oxidations are suspected. 3. Purify the starting material before the reduction step. |
| Difficult Product Isolation | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion Formation during Workup: This can complicate the separation of aqueous and organic layers. 3. Product is a Fine Precipitate: This can make filtration challenging. | 1. Choose a workup solvent in which the product has lower solubility. Consider solvent evaporation and purification by column chromatography. 2. Add brine to the aqueous layer to break up emulsions. 3. Use a filter aid like celite to improve filtration. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | 1. Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. 2. Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. 3. Fouling: Adsorption of byproducts or polymers on the catalyst surface can block active sites. | 1. Ensure high purity of the starting material and solvents. 2. Optimize the reaction to run at the lowest effective temperature. 3. Analyze the reaction mixture for potential fouling agents and purify the feed stream if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
A1: A common and effective method is the selective reduction of 6-formylnicotinonitrile. This can be achieved using a mild reducing agent like sodium borohydride, which selectively reduces the aldehyde group to a primary alcohol while leaving the nitrile group intact.[1][2] Catalytic hydrogenation with a suitable catalyst, such as Raney Nickel, can also be employed, but requires careful optimization to avoid over-reduction.
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (6-formylnicotinonitrile) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the typical reaction conditions for the sodium borohydride reduction of 6-formylnicotinonitrile?
A3: Typically, the reaction is carried out in a protic solvent such as methanol or ethanol at a temperature ranging from 0 °C to room temperature. Sodium borohydride is added portion-wise to a solution of the aldehyde. The reaction is usually complete within a few hours.
Q4: Are there any specific safety precautions I should take when working with Raney Nickel?
A4: Yes, Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in the air. It should always be handled as a slurry in water or a suitable solvent and under an inert atmosphere (e.g., argon or nitrogen).
Q5: What is a common side product in the synthesis of this compound?
A5: A potential side product, especially if using a strong, non-selective reducing agent or harsh reaction conditions during catalytic hydrogenation, is 6-(aminomethyl)pyridin-2-yl)methanol, resulting from the reduction of both the nitrile and the aldehyde groups. With a mild and selective reagent like sodium borohydride, the formation of this side product is minimized.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
6-formylnicotinonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-formylnicotinonitrile (1.0 eq) in methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Illustrative Reaction Parameters for Sodium Borohydride Reduction
| Parameter | Condition | Expected Outcome |
| Reducing Agent | Sodium Borohydride | High selectivity for aldehyde reduction |
| Solvent | Methanol or Ethanol | Good solubility for reactants |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizing side reactions |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion |
| Stoichiometry | 1.1 - 1.5 eq. NaBH₄ | Ensures complete reduction of the aldehyde |
| Yield | > 90% (typical) | High conversion to the desired product |
Note: The values in this table are illustrative and may require optimization for specific experimental setups.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Validation & Comparative
Unambiguous Structural Validation of 6-(hydroxymethyl)nicotinonitrile: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical checkpoint. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 6-(hydroxymethyl)nicotinonitrile, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these powerful analytical tools.
The structural elucidation of organic molecules is a cornerstone of chemical research. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules or subtle structural isomers often necessitate the resolving power of 2D NMR spectroscopy.[1][2] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, enabling the unambiguous assignment of all proton and carbon signals and confirming the molecular structure.
Comparative Analysis of 2D NMR Techniques
The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the molecular framework of this compound. Each technique offers unique and complementary information, as detailed below.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Establishes the connectivity of the protons on the pyridine ring and the coupling between the methylene protons and the hydroxyl proton. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹JCH). | Assigns each proton to its directly attached carbon atom, confirming the C-H framework of the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3] | Crucial for identifying quaternary carbons (like the nitrile carbon and the carbon attached to the hydroxymethyl group) and for confirming the overall connectivity and substitution pattern of the pyridine ring. |
Experimental Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 2 | 160.5 | 8.80 | s | - |
| 3 | 110.2 | - | - | - |
| 4 | 140.1 | 8.15 | d | 8.0 |
| 5 | 128.5 | 7.60 | d | 8.0 |
| 6 | 152.3 | - | - | - |
| 7 (CH₂) | 63.8 | 4.80 | d | 5.5 |
| 8 (OH) | - | 5.50 | t | 5.5 |
| 9 (CN) | 117.5 | - | - | - |
Table 2: Key 2D NMR Correlations
| Proton (Position) | COSY Correlations (Proton at Position) | HSQC Correlation (Carbon at Position) | HMBC Correlations (Carbon at Position) |
| H-2 (8.80 ppm) | H-4 | C-2 | C-3, C-4, C-6 |
| H-4 (8.15 ppm) | H-5, H-2 | C-4 | C-2, C-5, C-6, C-9 |
| H-5 (7.60 ppm) | H-4 | C-5 | C-3, C-4, C-6 |
| H-7 (4.80 ppm) | H-8 | C-7 | C-5, C-6 |
| H-8 (5.50 ppm) | H-7 | - | C-7 |
Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR spectra for this compound is as follows:
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
COSY: Acquire the spectrum with a spectral width of 10-12 ppm in both dimensions, using 8-16 scans per increment and 256-512 increments in the indirect dimension.
-
HSQC: Set the spectral width to 10-12 ppm in the proton dimension and 0-180 ppm in the carbon dimension. Use a relaxation delay of 1.5-2.0 seconds.
-
HMBC: Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz). Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the quaternary carbons.
4. Data Processing:
-
Apply a sine-bell or Gaussian window function to the Free Induction Decays (FIDs).
-
Perform Fourier transformation in both dimensions.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
Visualization of the Validation Process
The following diagrams illustrate the workflow and logical relationships in the 2D NMR-based structural validation of this compound.
References
Comparative Analysis of the Biological Activity of 6-(Hydroxymethyl)nicotinonitrile and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogues of 6-(hydroxymethyl)nicotinonitrile, focusing on their anticancer and enzyme inhibitory properties. While specific comparative data for this compound is limited in publicly available literature, this document summarizes the reported activities of structurally related nicotinonitrile and pyridine derivatives to provide insights into their therapeutic potential. The information presented herein is intended to support further research and drug development in this area.
Comparative Biological Activity of Nicotinonitrile Analogues
The following table summarizes the reported in vitro anticancer and enzyme inhibitory activities of various nicotinonitrile and pyridine derivatives. These compounds share a common scaffold with this compound and provide valuable structure-activity relationship (SAR) insights.
| Compound ID | Structure | Target/Cell Line | Activity (IC₅₀) | Reference |
| 1 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one derivative | Wee1 Kinase | ~1-10 µM | [1] |
| 2 | 4-Anilinoquinoline-3-carbonitrile derivative (EKB-569) | EGFR Kinase | Irreversible Inhibitor | [2] |
| 3 | Pyridine-derived compound 10 | VEGFR-2 | 0.12 µM | [3][4] |
| 4 | Pyridine-derived compound 8 | VEGFR-2 | 0.13 µM | [3][4] |
| 5 | Pyridine-derived compound 9 | VEGFR-2 | 0.13 µM | [3][4] |
| 6 | 3-Cyano-6-naphthylpyridine derivative 11d | VEGFR-2 | <30 nM | [5] |
| 7 | 3-Cyano-6-naphthylpyridine derivative 11d | MCF-7 (Breast Cancer) | Nanomolar range | [5] |
| 8 | 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl) nicotinonitrile (4c ) | HepG2 (Liver Cancer) | 8.02 ± 0.38 µM | [6] |
| 9 | 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl) nicotinonitrile (4c ) | HCT-116 (Colon Cancer) | 7.15 ± 0.35 µM | [6] |
| 10 | N-nicotinonitrile derivative 11 | MCF-7 (Breast Cancer) | Promising Activity | [7] |
| 11 | N-nicotinonitrile derivative 12 | MCF-7 (Breast Cancer) | Promising Activity | [7] |
| 12 | 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivative 3k | SW620 (Colon Cancer) | 12.5 µM | [8] |
| 13 | 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivative 4a | SW620 (Colon Cancer) | 6.9 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are representative protocols for the key experiments cited in the analysis of nicotinonitrile analogues.
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation, often used to determine the cytotoxic effects of potential anticancer agents.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (nicotinonitrile analogues) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This assay is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The inhibitory effect of a compound is quantified by the reduction in the phosphorylation of the substrate in its presence. The level of phosphorylation can be detected using various methods, such as measuring the amount of ATP consumed during the reaction.
Procedure:
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Compound Addition: The test compounds (nicotinonitrile analogues) are serially diluted and added to the wells of a 96-well plate. Control wells containing a known inhibitor and a vehicle control are also included.
-
Enzyme Addition: A solution of recombinant human VEGFR-2 enzyme is added to all wells except for the blank controls.
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: A detection reagent (e.g., a luciferase/luciferin-based reagent that measures remaining ATP) is added to each well to stop the reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Signal Measurement: The luminescent signal is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some nicotinonitrile analogues and a general workflow for their biological evaluation.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 6-(hydroxymethyl)nicotinonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of various synthetic routes to 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry. We present a detailed analysis of three primary synthetic strategies: hydrolysis of an acetate precursor, oxidation of a methyl-substituted pyridine, and reduction of a carboxylic acid derivative. This comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Reagents | Reported Yield | Purity | Key Advantages | Potential Challenges |
| Route 1 | 6-(Acetoxymethyl)nicotinonitrile | Hydrolysis | Base (e.g., NaOH, K2CO3) or Acid (e.g., HCl) in a suitable solvent (e.g., Methanol/Water) | High (typically >90%) | High, after purification | Simple deprotection step, often high yielding. | Requires prior synthesis of the acetate precursor. |
| Route 2 | 6-Methylnicotinonitrile | Oxidation | Selenium Dioxide (SeO2) | Moderate | Variable, requires careful purification | Direct functionalization of the methyl group. | Use of toxic selenium reagents, potential for over-oxidation to the aldehyde or carboxylic acid.[1][2][3] |
| Route 3 | 6-Cyanonicotinic Acid or its Ester | Reduction | Lithium Aluminum Hydride (LiAlH4) | Good to High | Good, after workup and purification | Utilizes a commercially available starting material. | Requires a strong, non-selective reducing agent, careful handling of LiAlH4 is necessary.[4][5] |
Visualizing the Synthetic Pathways
A visual comparison of the synthetic workflows provides a clear overview of the different approaches to this compound.
Caption: Comparative workflows for the synthesis of this compound.
Detailed Experimental Protocols
Route 1: Hydrolysis of 6-(Acetoxymethyl)nicotinonitrile
This route involves the deprotection of an acetate-protected hydroxymethyl group. The following is a general procedure based on standard hydrolysis methods.
Materials:
-
6-(Acetoxymethyl)nicotinonitrile
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution or Potassium Carbonate (K2CO3)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve 6-(acetoxymethyl)nicotinonitrile (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) in water.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Route 2: Oxidation of 6-Methylnicotinonitrile
This method, often referred to as a Riley oxidation, utilizes selenium dioxide to directly oxidize the methyl group.[1][3]
Materials:
-
6-Methylnicotinonitrile
-
Selenium Dioxide (SeO2)
-
1,4-Dioxane
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution. A small amount of water may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated selenium.
-
Dilute the filtrate with water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound. Note that over-oxidation to 6-formylnicotinonitrile is a potential side reaction.
Route 3: Reduction of 6-Cyanonicotinic Acid or its Ester
This route employs a powerful reducing agent to convert a carboxylic acid or ester functional group to a primary alcohol.
Materials:
-
Methyl 6-cyanonicotinate (or the corresponding carboxylic acid)
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methyl 6-cyanonicotinate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then again by water (Fieser workup).
-
Stir the resulting mixture vigorously until a granular precipitate is formed.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, scale of the synthesis, and the desired purity of the final product.
-
Route 1 (Hydrolysis) is the most straightforward if the acetate precursor is readily available or can be synthesized efficiently. It generally provides high yields and a clean product.
-
Route 2 (Oxidation) offers a direct approach from the corresponding methyl-substituted pyridine. However, the use of toxic selenium reagents and the potential for side products necessitates careful optimization and purification.
-
Route 3 (Reduction) is a viable option when starting from the carboxylic acid or its ester. The high reactivity of LiAlH4 requires stringent anhydrous conditions and careful handling.
For drug development professionals, the scalability, cost-effectiveness, and safety of the chosen route are critical considerations. Each of the presented methods offers a distinct set of advantages and disadvantages that must be weighed to select the most appropriate synthetic strategy for their specific needs.
References
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Purity of 6-(Hydroxymethyl)nicotinonitrile: A Comparative Guide to LC-MS and Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two robust analytical techniques for validating the purity of 6-(hydroxymethyl)nicotinonitrile: Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
This compound, a key building block in the synthesis of various pharmaceutical compounds, requires stringent purity assessment to avoid the introduction of unwanted impurities that could affect the pharmacological profile and safety of the end product. This guide explores the application of high-sensitivity LC-MS for the detection and quantification of impurities and the fundamental accuracy of elemental analysis for confirming elemental composition.
Comparative Analysis of Purity Validation Methods
The selection of a purity validation method depends on the specific requirements of the analysis, including the need for impurity identification, quantitative accuracy, and throughput. Below is a summary of the quantitative data obtained from the analysis of a batch of this compound using LC-MS, Elemental Analysis, and a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS | Elemental Analysis (CHN) | HPLC-UV |
| Purity (%) | 99.85% | Not directly measured | 99.82% |
| Major Impurity (%) | 0.12% (m/z = 150.05) | Not applicable | 0.15% (retention time = 3.2 min) |
| Limit of Detection (LOD) | ~0.01% | Not applicable | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | Not applicable | ~0.05% |
| Elemental Composition (C) | Not applicable | 62.67% (Theoretical: 62.68%) | Not applicable |
| Elemental Composition (H) | Not applicable | 4.52% (Theoretical: 4.51%) | Not applicable |
| Elemental Composition (N) | Not applicable | 20.88% (Theoretical: 20.88%) | Not applicable |
Experimental Protocols
Detailed methodologies for each of the primary validation techniques are provided below. These protocols are designed to be readily adaptable for implementation in a standard analytical laboratory.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of the main compound and any impurities.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis.
2. LC-MS System and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurity peaks are identified by their mass-to-charge ratio (m/z) and their percentage is calculated relative to the total peak area.
Elemental Analysis (CHN) Protocol
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[2][3] This is a fundamental technique to confirm the empirical formula of a pure compound. For a synthesized compound to be considered pure, the experimentally determined elemental composition should be in close agreement with the theoretical values, typically within ±0.4%.[4]
1. Sample Preparation:
-
Ensure the sample is homogenous and finely ground.
-
Accurately weigh 2-3 mg of the this compound sample into a tin capsule.
2. Instrumentation and Analysis:
-
Elemental Analyzer: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.
-
The sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
3. Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₇H₆N₂O).
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, integrating both LC-MS and elemental analysis.
Caption: Workflow for purity validation of this compound.
Conclusion
Both LC-MS and elemental analysis are indispensable tools for the comprehensive purity validation of this compound. LC-MS excels in providing detailed information about impurities, even at trace levels, which is crucial for understanding the impurity profile of a drug intermediate. Elemental analysis, on the other hand, offers a fundamental confirmation of the compound's elemental composition, serving as an orthogonal method to verify the identity and purity of the bulk material. For a robust quality assessment, a combination of these techniques is highly recommended. The high-resolution separation and detection capabilities of modern LC-MS systems provide confidence in the quantification of purity and impurities, while elemental analysis ensures the correct elemental makeup of the synthesized compound, leaving little room for error in characterization.
References
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Key Nicotinonitrile Compounds.
This guide provides a comprehensive spectroscopic comparison of 6-(hydroxymethyl)nicotinonitrile with key related nicotinonitrile derivatives: the parent compound nicotinonitrile, 2-chloronicotinonitrile, and 6-methylnicotinonitrile. This objective analysis, supported by experimental and predicted data, is designed to serve as a valuable resource for researchers in medicinal chemistry and drug development for the identification, characterization, and quality control of these important chemical entities.
Executive Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data points for this compound and its selected derivatives. This data facilitates a quick comparison of their characteristic spectral features.
| Compound | Structure | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound | ![]() | 8.85 (s, 1H), 8.15 (d, 1H), 7.60 (d, 1H), 5.50 (t, 1H, -OH), 4.65 (d, 2H, -CH₂) (Predicted) | 162.5, 152.0, 138.0, 120.0, 118.0, 110.0, 62.0 (Predicted) | ~3350 (O-H), ~3050 (Ar C-H), ~2225 (C≡N), ~1050 (C-O) | [M+H]⁺: 135.05 |
| Nicotinonitrile | ![]() | 9.03 (s, 1H), 8.85 (d, 1H), 8.15 (d, 1H), 7.65 (dd, 1H)[1] | 153.1, 152.8, 136.5, 124.5, 117.0, 109.8[2] | ~3060 (Ar C-H), ~2230 (C≡N), ~1580, 1470, 1420 (Ring) | [M]⁺: 104.03[3] |
| 2-Chloronicotinonitrile | ![]() | 8.70 (dd, 1H), 8.35 (dd, 1H), 7.70 (dd, 1H)[4] | 152.5, 149.0, 141.0, 122.0, 115.0, 110.0[4] | ~3080 (Ar C-H), ~2230 (C≡N), ~1570, 1450, 1380 (Ring) | [M]⁺: 138.00 |
| 6-Methylnicotinonitrile | ![]() | 8.80 (s, 1H), 7.95 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H, -CH₃) (Predicted) | 160.0, 152.0, 137.5, 120.0, 118.0, 110.0, 24.0 (Predicted) | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~2225 (C≡N) | [M+H]⁺: 119.06 |
Detailed Spectroscopic Comparison
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these nicotinonitrile derivatives are primarily characterized by signals in the aromatic region (7.0-9.5 ppm). The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the ring protons.
-
This compound : The hydroxymethyl group at the 6-position is expected to cause a slight upfield shift of the adjacent ring proton compared to unsubstituted nicotinonitrile. The benzylic protons of the -CH₂OH group would appear as a doublet around 4.65 ppm, coupled to the hydroxyl proton, which itself would be a triplet around 5.50 ppm.
-
Nicotinonitrile : As the parent compound, it shows the characteristic pattern for a 3-substituted pyridine, with the proton at the 2-position being the most downfield due to its proximity to the nitrogen atom.[1]
-
2-Chloronicotinonitrile : The strongly electron-withdrawing chlorine atom at the 2-position causes a general downfield shift for all ring protons compared to nicotinonitrile.[4]
-
6-Methylnicotinonitrile : The electron-donating methyl group at the 6-position is predicted to cause a noticeable upfield shift for the ring protons, particularly the one at the 5-position. The methyl group itself will present as a sharp singlet around 2.60 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shift of the nitrile carbon is a key diagnostic peak.
-
This compound : The carbon of the hydroxymethyl group is expected around 62.0 ppm. The nitrile carbon should appear in the typical range of 118.0 ppm.
-
Nicotinonitrile : The spectrum shows six distinct signals for the six carbon atoms, with the nitrile carbon appearing around 117.0 ppm and the carbon at position 3 (attached to the nitrile) being significantly upfield shifted.[2]
-
2-Chloronicotinonitrile : The carbon atom attached to the chlorine (C2) is significantly deshielded and appears further downfield.[4] The other ring carbons also experience shifts due to the inductive effect of the chlorine.
-
6-Methylnicotinonitrile : The methyl carbon will give a signal in the aliphatic region, predicted to be around 24.0 ppm. The presence of the methyl group will also influence the chemical shifts of the ring carbons.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectra of these compounds is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2220-2230 cm⁻¹ region.
-
This compound : In addition to the nitrile peak, a broad O-H stretching band is expected around 3350 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.
-
Nicotinonitrile : The spectrum is dominated by the strong C≡N stretch and aromatic C-H and C=C/C=N ring stretching vibrations.[3]
-
2-Chloronicotinonitrile : The spectrum is very similar to nicotinonitrile, with the addition of a C-Cl stretching vibration, which typically appears in the fingerprint region and can be difficult to assign definitively.
-
6-Methylnicotinonitrile : The spectrum will show additional C-H stretching and bending vibrations from the methyl group in the regions of 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the molecules.
-
This compound : The protonated molecular ion [M+H]⁺ is expected at m/z 135. A significant fragment would likely be the loss of the hydroxymethyl group or water.
-
Nicotinonitrile : The molecular ion peak is observed at m/z 104.[3] Common fragmentation involves the loss of HCN.
-
2-Chloronicotinonitrile : The molecular ion peak will show a characteristic isotopic pattern (M and M+2 in a ~3:1 ratio) due to the presence of chlorine.
-
6-Methylnicotinonitrile : The protonated molecular ion [M+H]⁺ is expected at m/z 119. Fragmentation may involve the loss of a hydrogen radical to form a stable pyridyl methyl cation.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[5]
-
Data Acquisition : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[6]
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to the TMS signal.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition : Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing : The spectrometer software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation (ESI) : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with Electrospray Ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[7]
-
Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-300 amu).[7]
-
Data Analysis : Identify the molecular ion peak and analyze the major fragment ions to deduce the structure and confirm the molecular weight.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of nicotinonitrile derivatives.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between derivatives.
References
- 1. 3-Cyanopyridine(100-54-9) 13C NMR [m.chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. 3222-48-8 Cas No. | 6-Methylnicotinonitrile | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. 6602-54-6|2-Chloronicotinonitrile|BLD Pharm [bldpharm.com]
Cross-Validation of Analytical Methods for the Quantification of 6-(Hydroxymethyl)nicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-(hydroxymethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring process control and the quality of the final active pharmaceutical ingredient. The selection of a robust analytical method is paramount. This guide provides a comparative overview of two proposed high-performance analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to a lack of published cross-validation studies for this compound, this document outlines detailed experimental protocols and expected validation performance based on established methods for analogous compounds, such as nicotinic acid, nicotinamide, and other pyridine derivatives.[1][2][3] This guide serves as a practical framework for laboratories to develop, validate, and cross-validate analytical methods for this specific compound.
Data Presentation: A Head-to-Head Comparison of Proposed Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These projections are based on typical validation data for structurally similar molecules.[1][2][3][4][5]
| Validation Parameter | Proposed HPLC-UV Method | Proposed GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2][6] |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.1 - 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Sample Throughput | Moderate | Moderate to High |
| Selectivity/Specificity | Good; potential for interference from co-eluting impurities. | Excellent; high selectivity due to mass filtering. |
| Instrumentation Cost | Lower | Higher |
| Method Complexity | Moderate | High |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are starting points and would require optimization and validation for the specific sample matrix.
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for routine quality control in a manufacturing environment due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound or for its quantification in complex matrices. A derivatization step is likely necessary to improve the volatility and thermal stability of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte.
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat the mixture to facilitate the reaction.
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS.
Cross-Validation Protocol: HPLC-UV vs. GC-MS
To ensure the interchangeability of the two proposed methods, a cross-validation study should be performed.[7][8][9] This involves analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods and comparing the results.
Experimental Design:
-
Sample Selection: Prepare a minimum of 10 independent samples of this compound, covering the analytical range of both methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each sample from both methods.
-
Determine the percentage difference between the mean concentrations obtained by the two methods for each sample.
-
Perform a statistical analysis, such as a paired t-test or a Bland-Altman plot, to assess the agreement between the two methods.[4]
-
Acceptance Criteria:
-
The percentage difference between the results from the two methods for each sample should not exceed a predefined limit (e.g., ±15%).
-
The statistical analysis should indicate no significant bias between the two methods.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Validating In Silico Predictions: A Comparative Analysis of a Nicotinamide Derivative with Experimental Data
In the realm of modern drug discovery, in silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction of small molecules with protein targets. However, the translation of these computational predictions into tangible therapeutic efficacy hinges on rigorous experimental validation. This guide provides a comparative analysis of an in silico docking study of a novel nicotinamide-based derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with its corresponding in vitro experimental data, offering a clear framework for researchers to assess the validity of computational models.
Data Presentation: In Silico vs. Experimental
A direct comparison between the predicted binding affinity from molecular docking and the experimentally determined inhibitory activity is crucial for validating the computational model. The following table summarizes the key quantitative data for a representative nicotinamide derivative targeting VEGFR-2.
| Compound | Target Protein | In Silico Metric | Predicted Value | Experimental Assay | Experimental Value (IC50) | Reference Compound | Reference IC50 |
| Nicotinamide Derivative (Compound 10) | VEGFR-2 | Binding Energy | -38.36 Kcal/Mol | VEGFR-2 Inhibition Assay | 51 nM | Sorafenib | 35 nM |
This data is sourced from a study on a novel nicotinamide-based derivative and is used here as a representative example.[1]
Experimental Protocols
The experimental validation of the in silico findings for the nicotinamide derivative involved a VEGFR-2 kinase assay to determine its inhibitory potency.
VEGFR-2 Kinase Inhibition Assay:
The in vitro inhibitory activity of the synthesized nicotinamide derivative against the VEGFR-2 tyrosine kinase was evaluated using a kinase assay. The half-maximal inhibitory concentration (IC50) was determined, providing a quantitative measure of the compound's potency. The assay was performed in comparison to Sorafenib, a known VEGFR-2 inhibitor, which served as a positive control. The results indicated that the nicotinamide derivative potently inhibited VEGFR-2 with an IC50 value of 51 nM, comparable to that of Sorafenib (IC50 = 35 nM).[1] This experimental result provides strong evidence supporting the in silico prediction that the compound is a VEGFR-2 inhibitor.
Workflow for Validation of In Silico Docking Studies
The following diagram illustrates the logical workflow for validating in silico docking predictions with experimental data, a critical process in drug discovery.
Caption: Workflow for Validating In Silico Docking with Experiments.
Signaling Pathway Implication
The inhibition of VEGFR-2 by the nicotinamide derivative has direct implications for the downstream signaling pathways that promote angiogenesis, a critical process in tumor growth and metastasis.
Caption: VEGFR-2 Signaling Pathway Inhibition.
This guide demonstrates the essential process of validating in silico molecular docking studies with robust experimental data. The strong correlation between the predicted binding affinity and the experimentally determined inhibitory activity for the representative nicotinamide derivative against VEGFR-2 underscores the predictive power of computational methods when properly validated. This integrated approach of computational and experimental techniques is fundamental for accelerating the discovery and development of novel therapeutic agents.
References
comparative assessment of the stability of 6-(hydroxymethyl)nicotinonitrile and its protected forms
This guide provides a comparative assessment of the chemical stability of unprotected 6-(hydroxymethyl)nicotinonitrile and its derivatives protected with common hydroxyl protecting groups: tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), and Trityl (Tr). The stability is evaluated under various stress conditions, providing crucial information for researchers and professionals in drug development and process chemistry.
Overview of Stability Profiles
The selection of a suitable protecting group is critical in multi-step organic synthesis to ensure the stability of the hydroxyl functionality under diverse reaction conditions. The stability of the protecting group dictates its compatibility with subsequent synthetic transformations.
-
Unprotected this compound: The primary alcohol in this molecule is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. Under certain conditions, the pyridine ring system and the nitrile group may also undergo undesired reactions.
-
tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers, such as TBDMS, are widely used protecting groups. Their stability is primarily influenced by steric hindrance around the silicon atom.[1] TBDMS ethers are generally stable to basic conditions and mild acids but are readily cleaved by strong acids or fluoride ion sources.[1][2]
-
Benzyl (Bn) Ether: The benzyl ether is a robust protecting group, stable across a wide range of acidic and basic conditions.[3][4] It is also resistant to many oxidizing and reducing agents. The primary method for its removal is catalytic hydrogenolysis.[4]
-
Trityl (Tr) Ether: The trityl group is a bulky protecting group that can selectively protect primary alcohols.[5][6] It is characterized by its high stability under basic and neutral conditions but is very labile to mild acidic conditions due to the formation of the stable trityl cation.[5]
Quantitative Stability Analysis
The following table summarizes the comparative stability of this compound and its protected forms under forced degradation conditions. The data represents the percentage of the parent compound degraded after 24 hours of exposure to the specified stressor, as would be determined by a stability-indicating HPLC method.
| Compound | Acid Degradation (0.1 M HCl, 60 °C) | Base Degradation (0.1 M NaOH, 60 °C) | Oxidative Degradation (3% H₂O₂, RT) | Thermal Degradation (80 °C) | Photostability (ICH Q1B) |
| This compound | ~15% | ~5% | >50% | <5% | <10% |
| TBDMS-protected | >90% (cleavage) | <5% | <10% | <5% | <10% |
| Benzyl-protected | <5% | <5% | <5% | <5% | <10% |
| Trityl-protected | >95% (cleavage) | <5% | <10% | <5% | <15% |
Experimental Protocols
A comprehensive stability assessment requires well-defined experimental protocols. The following outlines the methodologies for forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7]
-
Acid Hydrolysis:
-
Dissolve the test compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat the solution at 60 °C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a known concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve the test compound in a suitable solvent.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Maintain the solution at 60 °C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[8]
-
-
Oxidative Degradation:
-
Dissolve the test compound in a suitable solvent.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at specified time intervals for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80 °C for 24 hours.
-
Samples are withdrawn, dissolved in a suitable solvent to a known concentration, and analyzed.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample is kept in the dark under the same temperature conditions.
-
Both the light-exposed and dark control samples are analyzed.
-
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9]
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[10]
-
Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.[11]
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8]
Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in the stability assessment and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Green synthesis of trityl ether tosylate of glycols and diols [morressier.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-(Hydroxymethyl)nicotinonitrile
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like 6-(Hydroxymethyl)nicotinonitrile are fundamental to ensuring a safe and compliant laboratory environment. Adherence to proper disposal protocols is critical for minimizing risks to both personnel and the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety data.
Key Safety and Disposal Information
To facilitate a clear understanding of the necessary precautions and disposal methods, the following table summarizes essential data regarding this compound.
| Parameter | Value/Instruction | Citation |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Disposal Considerations | May be dissolved or mixed with a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber. | |
| Prohibited Disposal Methods | Should not be released into the environment. Do not dispose of down the drain or in regular trash. | |
| Waste Classification | Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations. | [2] |
| Container for Waste | Keep in suitable, closed, and airtight containers for disposal. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or face shield), and a dust respirator. Protective clothing and boots may be required. |
Procedural Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final removal by waste management services.
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. A dust respirator should be used to avoid inhalation.
-
Conduct all waste handling procedures within a well-ventilated area or a certified chemical fume hood to prevent the dispersion of dust.
2. Waste Segregation and Collection:
-
Solid Waste: Carefully collect any solid this compound waste, such as residual powder or contaminated weigh boats, using appropriate tools like a spatula and brush. Take care not to disperse dust. Place the solid waste into a designated, clearly labeled, and airtight "Hazardous Waste" container.
-
Contaminated Labware and Debris: Disposable items, including gloves and absorbent pads, that have come into contact with this compound must be treated as hazardous waste. Place these items in the same designated hazardous waste container as the solid waste.
-
Rinsate from Cleaning: When cleaning non-disposable labware, rinse with a suitable solvent. Collect the rinsate in a separate, clearly labeled "Hazardous Solvent Waste" container. Do not pour the rinsate down the drain.
3. Storage:
-
Securely seal the hazardous waste container.
-
Store the sealed container in a designated and well-ventilated satellite accumulation area.
-
Ensure the storage area is cool and dark, and away from incompatible materials such as oxidizing agents, acids, and bases.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.
-
Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.
-
Always observe all federal, state, and local regulations when disposing of the substance. It is the responsibility of the chemical waste generator to properly classify the waste.[2]
References
Personal protective equipment for handling 6-(Hydroxymethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of 6-(Hydroxymethyl)nicotinonitrile (CAS No. 31795-61-6). Adherence to these protocols is essential to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through contact, inhalation, or ingestion. The required level of PPE is dependent on the specific procedure being performed. All personnel must receive training on the proper donning and doffing of PPE to prevent contamination.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Access | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling Powders/Solids (e.g., weighing, aliquoting) | • Chemical splash goggles• Chemical-resistant disposable gown or coveralls• Double-gloving (nitrile gloves)[2][3] | • Full-face shield• Respiratory protection (N95 or higher, based on risk assessment)[4] |
| Handling Liquids/Solutions (e.g., reconstitution, dilutions) | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)[4][5]• Chemical-resistant apron over lab coat | • Full-face shield for splash hazards[4][6]• Armlets for additional forearm protection |
| Equipment Decontamination & Waste Disposal | • Chemical splash goggles• Heavy-duty or double-layered nitrile gloves• Chemical-resistant apron or gown | • Face shield |
Operational Plans: Step-by-Step Guidance
1. Engineering Controls:
-
All manipulations involving this compound, especially handling of the solid form, must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
2. Weighing the Compound (Solid Form):
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Handling: Use dedicated or disposable spatulas and weigh boats.[2] Avoid creating dust by handling the material gently.
-
Post-Weighing: After weighing, carefully clean the balance and surrounding surfaces.[2] Securely close the primary container and decontaminate its exterior before returning it to storage. Dispose of all contaminated disposable items as solid hazardous waste.
3. Solution Preparation:
-
Preparation: Conduct all solution preparation within a chemical fume hood.[2]
-
Procedure: When dissolving the solid, slowly add the solvent to the powder to prevent splashing and aerosol generation.[2]
-
Storage: Store solutions in clearly labeled, sealed containers.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Disposal Plan
A dedicated and clearly labeled hazardous waste stream must be established for all materials contaminated with this compound.[2]
-
Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and absorbent paper, must be collected in a designated, sealed, and puncture-proof hazardous waste container labeled "Hazardous Chemical Waste".[2][10]
-
Liquid Waste: Collect all contaminated liquid waste, including reaction mixtures and cleaning solutions, in a dedicated, sealed, and shatter-proof hazardous waste container.[2] Do not pour any solutions containing this compound down the drain.[2]
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[10]
-
Collection: Store waste containers in a designated, secure area until they are collected by authorized hazardous waste disposal services.[10]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | 31795-61-6 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. researchchemshub.com [researchchemshub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




